L-Moses
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of L-Moses: A Potent and Selective PCAF Bromodomain Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical enzyme involved in the regulation of gene transcription through its histone acetyltransferase (HAT) activity.[1] The bromodomain of PCAF recognizes acetylated lysine residues on histones and other proteins, playing a key role in chromatin remodeling and the recruitment of transcriptional machinery. Misregulation of PCAF has been implicated in various diseases, including cancer and HIV infection, making its bromodomain an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the discovery of L-Moses (also referred to as L-45), a potent, selective, and cell-active chemical probe for the PCAF bromodomain.[1][2]
This compound: Quantitative Data Summary
This compound was identified through iterative cycles of rational inhibitor design and biophysical characterization.[1][2] Its potency, selectivity, and cellular activity have been extensively evaluated using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its inactive enantiomer, D-Moses.
| Binding Affinity and Potency | |
| Parameter | Value |
| PCAF Ki (HTRF) | 47 nM[3] |
| PCAF KD (BROMOscan) | 48 nM[3] |
| PCAF KD (ITC) | 126 nM[3] |
| GCN5 KD (BROMOscan) | 220 nM[3] |
| GCN5 KD (ITC) | 600 nM[3] |
| D-45 (inactive enantiomer) | No observable binding[1] |
| Cellular Activity | |
| Assay | IC50 |
| PCAF NanoBRET (truncated) | 220 nM[3] |
| PCAF NanoBRET (full-length) | 1.2 µM[3] |
| Competing pull-down (full-length PCAF) | 660 nM[3] |
| Competing pull-down (full-length GCN5) | 220 nM[3] |
| Selectivity Profile | |
| Target | Selectivity vs. PCAF |
| BRD4 | >4500-fold[3] |
| Other bromodomains (panel of 48) | High selectivity, with GCN5 being the only other significant hit.[1] |
| Pharmacokinetic and Safety Profile | |
| Parameter | Result |
| Cytotoxicity in PBMCs | No observable cytotoxicity at 0.1, 1, and 10 µM.[3] |
| Cell Permeability (MDCK-MDR1 assay) | Good[1] |
| Metabolic Stability (human and mouse liver microsomes) | Good[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery of this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) and thermodynamic parameters of this compound binding to the PCAF bromodomain.
Methodology:
-
Protein Preparation: Recombinant human PCAF bromodomain (residues 717-833) is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: this compound is dissolved in the same ITC buffer to a final concentration of approximately 1 mM.
-
ITC Experiment:
-
The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the PCAF bromodomain solution at a concentration of approximately 50 µM.
-
The injection syringe is filled with the this compound solution.
-
The experiment is performed at 25°C with a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a single-site binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
NanoBRET Target Engagement Assay
Objective: To measure the ability of this compound to displace the PCAF bromodomain from its natural binding partner, histone H3.3, in living cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.
-
Assay Setup:
-
Transfected cells are seeded into 96-well plates.
-
The cells are then treated with the HaloTag NanoBRET 618 Ligand, which serves as the energy acceptor.
-
Serial dilutions of this compound are added to the wells.
-
-
BRET Measurement:
-
The NanoBRET Nano-Glo Substrate is added to the wells to initiate the luminescence reaction.
-
The plate is read on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (NanoBRET 618) emission wavelengths (e.g., 450 nm and 610 nm).
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data are then plotted as a function of this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the toxicity of this compound in primary human immune cells.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment:
-
The isolated PBMCs are cultured in a suitable medium.
-
The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) or a vehicle control (DMSO) for 24 hours.
-
-
Viability Assessment:
-
After the incubation period, cell viability is assessed using a LIVE/DEAD Fixable Aqua Dead Cell Stain Kit (or a similar viability dye) according to the manufacturer's instructions.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The percentage of viable cells is determined for each treatment condition.
Visualizations
PCAF Bromodomain Signaling Pathway
The PCAF bromodomain plays a crucial role in transcriptional activation. It recognizes acetylated lysine residues on histone tails, which leads to the recruitment of other transcriptional co-activators and the initiation of gene expression. PCAF itself can acetylate various histone residues, creating a positive feedback loop for gene activation. It also acetylates non-histone proteins, including the tumor suppressor p53, thereby modulating their activity.
Caption: PCAF signaling pathway and the inhibitory action of this compound.
This compound Discovery Workflow
The discovery of this compound involved a multi-step process, starting from a less selective inhibitor and progressing through rational design and rigorous testing to identify a potent and selective chemical probe.
Caption: Workflow for the discovery of the this compound chemical probe.
Logical Relationship of this compound' Selectivity
This compound exhibits high selectivity for the PCAF and closely related GCN5 bromodomains over other bromodomain families, particularly the BET family (e.g., BRD4).
Caption: Selectivity profile of this compound for PCAF/GCN5 over other bromodomains.
References
L-Moses (L-45): A Technical Guide to a Selective PCAF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Moses (also known as L-45) is a potent, selective, and cell-active chemical probe for the bromodomain of p300/CBP-associated factor (PCAF). As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF is a critical epigenetic regulator involved in transcriptional activation, and its dysregulation has been implicated in various diseases, including cancer. This compound serves as a valuable tool for elucidating the biological functions of the PCAF bromodomain and for the development of novel therapeutics targeting this epigenetic reader domain. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Physicochemical Properties
This compound is a triazolophthalazine derivative with the IUPAC name (1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1][2][3]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine[4]. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₆ | [4] |
| Molecular Weight | 360.5 g/mol | [4] |
| CAS Number | 2079885-05-3 | [1] |
| Appearance | Solid | [1] |
| Synonyms | L-45, this compound | [4] |
Mechanism of Action
This compound is a selective inhibitor of the PCAF bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This recognition is a key event in the recruitment of transcriptional machinery to specific gene promoters, leading to gene activation.
PCAF, a histone acetyltransferase (HAT), contains a bromodomain that is crucial for its recruitment to chromatin and subsequent acetylation of histone substrates. By binding to the acetyl-lysine binding pocket of the PCAF bromodomain, this compound competitively inhibits the interaction between PCAF and acetylated histones, thereby preventing the recruitment of PCAF to target gene promoters and subsequent transcriptional activation.
Signaling Pathway of PCAF Bromodomain and Inhibition by this compound
The following diagram illustrates the role of the PCAF bromodomain in transcriptional activation and the mechanism of inhibition by this compound.
Biological and Pharmacological Properties
This compound has been characterized through a series of biophysical and cell-based assays to determine its potency, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| PCAF Bromodomain Binding (K_d_) | 126 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| GCN5 Bromodomain Binding (K_d_) | 0.55 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Target Engagement (IC₅₀) | Single-digit µM | NanoBRET Assay (HEK293 cells) | [1] |
| Cytotoxicity | No observable cytotoxicity in PBMCs | Cytotoxicity Assay | [1] |
| Cell Permeability | Good | MDCK-MDR1 Assay | [1] |
| Metabolic Stability (Human Liver Microsomes, t₁/₂) | 40 min | In vitro metabolism assay | [1] |
| Metabolic Stability (Mouse Liver Microsomes, t₁/₂) | 38 min | In vitro metabolism assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing bromodomain inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to the PCAF bromodomain.
Materials:
-
Purified recombinant PCAF bromodomain protein
-
This compound (L-45) compound
-
ITC instrument (e.g., Malvern MicroCal iTC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Dialyze the purified PCAF bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Determine the final protein concentration using a spectrophotometer (A280).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the final ITC buffer to the desired concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize buffer mismatch effects.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PCAF bromodomain solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the injection parameters: typically a single initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine the K_d_, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.
-
NanoBRET™ Target Engagement Assay
Objective: To confirm the engagement of this compound with the PCAF bromodomain in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-PCAF bromodomain fusion protein (donor) and HaloTag®-Histone H3.3 fusion protein (acceptor)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound (L-45) compound
-
Plate reader capable of measuring luminescence at 460 nm and 618 nm
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
-
Plate the transfected cells into a 96-well white-bottom assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
-
Assay Reagent Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Signal Detection:
-
Measure the luminescence signal at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Correct the BRET ratio by subtracting the background signal from cells expressing only the donor.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.
-
Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), outline a typical experimental workflow for characterizing a bromodomain inhibitor like this compound and the logical relationship of its inhibitory action.
General Experimental Workflow for Bromodomain Inhibitor Characterization
Conclusion
This compound (L-45) is a well-characterized, potent, and selective inhibitor of the PCAF bromodomain. Its favorable properties, including cell permeability and metabolic stability, make it an invaluable chemical probe for investigating the biological roles of PCAF in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the PCAF bromodomain.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. p300 and PCAF Act Cooperatively To Mediate Transcriptional Activation from Chromatin Templates by Notch Intracellular Domains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of L-Moses Beyond PCAF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses is a potent and selective chemical probe for the bromodomain of p300/CBP-associated factor (PCAF), also known as KAT2B. However, a comprehensive understanding of its biological activity necessitates a thorough investigation of its interactions with other proteins. This technical guide provides a detailed overview of the known biological targets of this compound beyond PCAF, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. This information is critical for the accurate interpretation of experimental results using this compound and for guiding future drug development efforts.
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its primary targets and identified off-targets.
Table 1: Bromodomain Binding Affinity of this compound
| Target | Organism | Assay | Metric | Value | Reference |
| PCAF (KAT2B) | Homo sapiens | Isothermal Titration Calorimetry (ITC) | Kd | 126 nM | [1] |
| Homo sapiens | BROMOscan | Kd | 48 nM | [2] | |
| Homo sapiens | HTRF Binding Competition | Ki | 47 nM | [2] | |
| GCN5 (KAT2A) | Homo sapiens | Isothermal Titration Calorimetry (ITC) | Kd | 600 nM | [2] |
| Homo sapiens | BROMOscan | Kd | 220 nM | [2] | |
| PfGCN5 | Plasmodium falciparum | Isothermal Titration Calorimetry (ITC) | Kd | 280 nM | [1] |
Table 2: Off-Target Binding Affinity of this compound
| Target | Target Class | Assay | Metric | Value | Reference |
| Mu-opioid receptor | GPCR | Radioligand Binding | Ki | 100 nM | [2] |
| OPRL1 (Nociceptin receptor) | GPCR | Radioligand Binding | Ki | 840 nM | [2] |
| Kappa-opioid receptor | GPCR | Radioligand Binding | Ki | 1,100 nM | [2] |
| 5-HT transporter (SERT) | Transporter | Radioligand Binding | Ki | 220 nM | [2] |
Signaling Pathways of Identified Targets
The following diagrams illustrate the signaling pathways associated with the key off-targets of this compound.
Caption: Simplified signaling pathway of GCN5.
Caption: Canonical opioid receptor signaling cascade.
Caption: Role of SERT in serotonergic neurotransmission.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to a target protein.
Materials:
-
MicroCal ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Purified target protein (e.g., PCAF bromodomain) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution in a compatible solvent (e.g., DMSO), diluted in ITC buffer
-
ITC buffer
-
Syringes and sample cells for the ITC instrument
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-20 µM in ITC buffer.
-
Prepare a solution of this compound at a concentration 10-20 fold higher than the protein concentration in the same ITC buffer. The final DMSO concentration should be matched in both protein and ligand solutions and kept below 5% to minimize buffer mismatch effects.
-
Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the titration syringe with ITC buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading:
-
Load the protein solution into the sample cell (approximately 200-300 µL depending on the instrument).
-
Load the this compound solution into the injection syringe (approximately 40-50 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration. This data point is typically discarded during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
BROMOscan® Assay
Objective: To determine the dissociation constant (Kd) of this compound for a panel of bromodomains in a competitive binding assay format.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.
Procedure (Generalized):
-
Assay Preparation:
-
A proprietary ligand is immobilized on a solid support.
-
Bromodomain proteins are tagged with a unique DNA identifier.
-
-
Competition Reaction:
-
The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
A control reaction is performed in the absence of this compound.
-
-
Washing and Elution:
-
Unbound proteins are washed away.
-
The bound bromodomain-DNA conjugate is eluted.
-
-
Quantification:
-
The amount of eluted DNA is quantified by qPCR.
-
A decrease in the qPCR signal in the presence of this compound indicates displacement of the bromodomain from the immobilized ligand.
-
-
Data Analysis:
-
The amount of bromodomain bound is plotted as a function of the this compound concentration.
-
The data is fitted to a dose-response curve to calculate the Kd.
-
Homogeneous Time Resolved Fluorescence (HTRF®) Binding Competition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for a target protein in a competitive binding format.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).
Procedure (Generalized):
-
Reagent Preparation:
-
A biotinylated ligand specific for the target bromodomain is used.
-
The target bromodomain is tagged (e.g., with GST).
-
An anti-tag antibody is labeled with the HTRF donor (e.g., anti-GST-Europium cryptate).
-
Streptavidin is labeled with the HTRF acceptor (e.g., Streptavidin-XL665).
-
-
Assay Reaction:
-
The tagged target protein, biotinylated ligand, and varying concentrations of this compound are incubated together in an assay plate.
-
After an incubation period, the HTRF detection reagents (donor-labeled antibody and acceptor-labeled streptavidin) are added.
-
-
Signal Detection:
-
The plate is read on an HTRF-compatible plate reader. The donor is excited at a specific wavelength (e.g., 320 nm), and emissions are read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The HTRF ratio (acceptor emission / donor emission) is calculated.
-
A decrease in the HTRF ratio with increasing this compound concentration indicates competition for binding to the target protein.
-
The data is plotted as a dose-response curve, and the IC50 is determined. The Ki can then be calculated using the Cheng-Prusoff equation.
-
NanoBRET™ Cellular Target Engagement Assay
Objective: To quantify the apparent intracellular affinity of this compound for a target protein in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).
Procedure:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Transfected cells are harvested and seeded into a white, opaque 96-well plate.
-
A fluorescent tracer that binds to the target protein is added to the cells at a concentration close to its EC50 for BRET.
-
Varying concentrations of this compound are added to the wells.
-
-
BRET Measurement:
-
The NanoBRET® substrate is added to the cells.
-
The plate is immediately read on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
The BRET ratio (acceptor emission / donor emission) is calculated for each well.
-
A decrease in the BRET ratio with increasing this compound concentration indicates displacement of the fluorescent tracer from the target protein.
-
The data is plotted as a dose-response curve to determine the IC50 value, which represents the apparent intracellular affinity of this compound for the target.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the characterization of a small molecule inhibitor like this compound.
Caption: A typical workflow for small molecule probe characterization.
Conclusion
This guide provides a comprehensive overview of the known biological targets of this compound beyond its primary target, PCAF. The data presented highlights the importance of thorough selectivity profiling to understand the full spectrum of a chemical probe's activity. This compound interacts with GCN5 and PfGCN5, and also exhibits off-target binding to opioid receptors and the serotonin transporter. The detailed experimental protocols provided herein should serve as a valuable resource for researchers utilizing this compound, enabling robust experimental design and accurate data interpretation. A complete understanding of both on- and off-target activities is essential for the effective use of this compound as a chemical probe and for any future efforts to develop it into a therapeutic agent.
References
In Vitro Activity of the BET Bromodomain Inhibitor JQ1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers that regulate gene transcription and are implicated in a variety of diseases, most notably cancer. The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent, selective, and cell-permeable small molecule inhibitor that targets the acetyl-lysine binding pockets of BET bromodomains. This document provides an in-depth technical overview of the in vitro activity of JQ1, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.
Quantitative In Vitro Activity of JQ1
JQ1 demonstrates high affinity and potent inhibition of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT), with significantly lower activity against other bromodomain families. The following tables summarize the key quantitative metrics for the binding and inhibition of BET bromodomains by (+)-JQ1.
Table 1: Inhibitory Potency (IC50) of (+)-JQ1
This table presents the half-maximal inhibitory concentration (IC50) values of (+)-JQ1 against various BET bromodomains, typically determined through competitive displacement assays like AlphaScreen.
| Bromodomain Target | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | [1][2][3] |
| BRD4 (BD2) | AlphaScreen | 33 | [1][2][3] |
| BRD2 (BD1) | AlphaScreen | 17.7 | [4] |
| BRD4 (BD1) | AlphaScreen | 76.9 | [4] |
| BRD4 (BD2) | AlphaScreen | 32.6 | [4] |
| CREBBP | AlphaScreen | >10,000 | [1] |
Table 2: Binding Affinity (Kd) of (+)-JQ1
This table details the dissociation constants (Kd) of (+)-JQ1 for BET bromodomains, which provide a direct measure of binding affinity. These values are predominantly determined using Isothermal Titration Calorimetry (ITC).[1]
| Bromodomain Target | Assay Type | Kd (nM) | Reference |
| BRD4 (BD1) | ITC | ~50 | [1][5] |
| BRD4 (BD2) | ITC | ~90 | [1][5] |
| BRD2 (BD1) | ITC | 128 | [4] |
| BRD3 (BD1) | ITC | 59.5 | [4] |
| BRD3 (BD2) | ITC | 82.0 | [4] |
| BRDT (BD1) | ITC | 190.1 | [4] |
Key Experimental Protocols
The characterization of JQ1's in vitro activity relies on several key biophysical and biochemical assays. The methodologies for three principal techniques are detailed below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding constants (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Preparation: Recombinant bromodomain proteins are purified, typically via nickel-affinity and gel-filtration chromatography, and dialyzed extensively against the ITC buffer.[1] The JQ1 compound is dissolved in the same final dialysis buffer to minimize heats of dilution.
-
Titration: The experiment is performed using a microcalorimeter at a constant temperature (e.g., 15°C).[1] The sample cell contains the purified bromodomain protein (e.g., BRD4(1)).
-
Injection: A syringe containing a concentrated solution of (+)-JQ1 is titrated into the sample cell in a series of small, precise injections.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the JQ1 binds to the bromodomain. A blank titration (JQ1 into buffer) is performed to correct for the heat of dilution.[1]
-
Data Analysis: The raw injection heats are integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).[1]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure competitive displacement in a high-throughput format. It is commonly used to determine the IC50 of inhibitors like JQ1.[1][6]
Methodology:
-
Reagent Preparation: All reagents are diluted in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).
-
Assay Components:
-
Donor Beads: Streptavidin-coated donor beads are used.
-
Acceptor Beads: Anti-tag (e.g., anti-GST, anti-His) coated acceptor beads are used.
-
Bromodomain: A tagged (e.g., His-tagged) recombinant bromodomain protein (e.g., BRD4(1)).
-
Ligand: A biotinylated acetylated histone peptide (e.g., tetra-acetylated Histone H4 peptide).[1]
-
Inhibitor: Serial dilutions of JQ1.
-
-
Assay Procedure:
-
The tagged bromodomain protein is incubated with the acceptor beads.
-
The biotinylated histone peptide is incubated with the streptavidin donor beads.
-
Varying concentrations of JQ1 are added to the wells of a microtiter plate.
-
The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells.
-
The plate is incubated in the dark to allow binding to reach equilibrium.
-
-
Signal Detection: The plate is read in an AlphaScreen-capable microplate reader. When the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent emission at 520-620 nm. JQ1 competes with the histone peptide for binding to the bromodomain, separating the beads and causing a decrease in the signal.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used for inhibitor characterization. It measures the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
Methodology:
-
-
Donor: A bromodomain protein (e.g., BRD4) labeled with a long-lifetime donor fluorophore, such as a Europium (Eu3+) chelate.
-
Acceptor: A biotinylated acetylated histone peptide ligand bound to an acceptor fluorophore, such as Allophycocyanin (APC)-labeled avidin.
-
Inhibitor: Serial dilutions of JQ1.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well microtiter plate in a buffer composed of HEPES, NaCl, KF, and BSA.[8]
-
The Eu3+-labeled bromodomain, the biotinylated peptide, and the APC-avidin are mixed.
-
Test compounds (JQ1) are added to the wells.
-
The plate is incubated at room temperature to allow for equilibration.
-
-
Signal Detection: The plate is read using a TR-FRET capable reader. The Europium donor is excited (e.g., at 340 nm), and if the acceptor is in close proximity (due to the bromodomain-peptide interaction), energy is transferred, and the acceptor emits light at its characteristic wavelength (e.g., 665 nm). The donor also emits at its own wavelength (e.g., 620 nm).
-
Data Analysis: The ratio of the acceptor to donor emission (665 nm / 620 nm) is calculated. In the presence of a competitive inhibitor like JQ1, the interaction is disrupted, FRET is lost, and the emission ratio decreases. The ratio is plotted against inhibitor concentration to determine the IC50.[9]
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 4. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
L-Moses: A Comprehensive Technical Guide to a Selective Chemical Probe for PCAF/GCN5 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses is a potent and selective chemical probe targeting the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A), members of the subfamily I of the bromodomain phylogenetic tree.[1][2] These lysine acetyltransferases are implicated in various cellular processes, including retroviral infection, inflammation, and cancer development.[1][2] Developed through rational inhibitor design and optimized from the non-selective pan-bromodomain inhibitor bromosporine, this compound offers a valuable tool for dissecting the biological functions of PCAF and GCN5 bromodomains.[1][2] This guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its physicochemical properties, in vitro and cellular activity, and detailed experimental protocols. Its enantiomer, D-Moses, serves as a negative control for experiments.[1][2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H24N6 | [3] |
| Molecular Weight | 360.46 g/mol | [3] |
| Appearance | Solid (White to light yellow) | [3] |
| SMILES | C--INVALID-LINK--N(C)C">C@@HNC(C2=C3C=CC=C2)=NN4C3=NN=C4C | [2] |
| InChI | InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19-/m0/s1 | [2] |
| InChIKey | MSFPLTWUFWOKBX-IFXJQAMLSA-N | [2] |
In Vitro Potency and Binding Affinity of this compound
| Target | Assay | Parameter | Value (nM) | Reference |
| PCAF | HTRF binding competition | Ki | 47 | [1][2] |
| PCAF | BROMOscan | KD | 48 | [1][2][4] |
| GCN5 | BROMOscan | KD | 220 | [1][2] |
| PCAF | Isothermal Titration Calorimetry (ITC) | KD | 126 | [1][2][3][4] |
| GCN5 | Isothermal Titration Calorimetry (ITC) | KD | 600 | [1][2] |
Cellular Activity of this compound
| Target/Assay | Cell Line | Parameter | Value (nM) | Reference |
| PCAF (truncated bromodomain) | HEK293 | IC50 (NanoBRET) | 220 | [1][2] |
| PCAF (full-length) | HEK293 | IC50 (NanoBRET) | 1200 | [1][2] |
| PCAF (full-length) | Cell Lysate | IC50 (Pull-down) | 660 | [1] |
| GCN5 (full-length) | Cell Lysate | IC50 (Pull-down) | 220 | [1][2] |
Selectivity Profile of this compound
| Target Family | Assay | Selectivity | Reference |
| Bromodomains | BROMOscan | >4500-fold selective over BRD4; No observable activity on any other bromodomain target <6 µM | [1] |
| Non-bromodomain targets | GPCR/Eurofins Panel (130 targets) | No significant binding (>60% at 10 µM) except for opioid receptors (mu: 100 nM, OPRL1: 840 nM, kappa: 1,100 nM) and the 5-HT transporter (220 nM) | [1][2] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of this compound is reported to be achieved in enantiopure form starting from readily available (1R,2S)-(-)-norephedrine.[5] The chemical structure and identifiers provided in the physicochemical properties table can be used by synthetic chemists to devise a synthetic route.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay
This assay measures the binding of this compound to the PCAF bromodomain by competing with a biotinylated ligand.
Materials:
-
GST-tagged PCAF bromodomain protein
-
Biotinylated bromodomain ligand (e.g., biotin-Histone H4 acetylated peptide)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
This compound and control compounds
-
384-well low volume white microplate
Protocol:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the GST-tagged PCAF bromodomain protein and the biotinylated ligand to each well.
-
Add the diluted compounds to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding competition.
-
Add a pre-mixed solution of the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to each well.
-
Incubate at room temperature for 1 hour to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the Ki value.
BROMOscan® Bromodomain Profiling
This is a competition binding assay performed by DiscoverX (now Eurofins Discovery).
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein bound to the solid support is quantified by qPCR of the attached DNA tag.
General Protocol Outline:
-
Test compounds are incubated with a specific DNA-tagged bromodomain protein.
-
The mixture is added to a well containing an immobilized ligand that binds to the bromodomain.
-
After an incubation period, unbound proteins are washed away.
-
The amount of bound bromodomain protein is quantified using qPCR.
-
The results are compared to a control (DMSO) to determine the percent inhibition. Dissociation constants (Kd) are determined from dose-response curves.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified PCAF or GCN5 bromodomain protein in a suitable buffer (e.g., HEPES or PBS).
-
This compound dissolved in the same buffer.
-
Isothermal titration calorimeter.
Protocol:
-
Thoroughly dialyze the protein against the chosen buffer to ensure buffer matching.
-
Prepare a solution of this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
As a control, inject the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged bromodomain by a test compound in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-PCAF (full-length or truncated)
-
Plasmid encoding HaloTag®-Histone H3.3
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)
-
This compound and control compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
Protocol:
-
Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the serially diluted this compound to the wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 value.
Cytotoxicity Assay
This assay assesses the toxicity of this compound and its negative control, D-Moses, on peripheral blood mononuclear cells (PBMCs).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
This compound and D-Moses
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LIVE/DEAD™ Fixable Aqua Dead Cell Stain Kit
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of this compound, D-Moses (e.g., 0.1, 1, and 10 µM), or DMSO as a control.
-
Incubate the cells for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with the LIVE/DEAD™ Fixable Aqua Dead Cell Stain according to the manufacturer's protocol. This dye reacts with amines and can differentiate between live cells (stained only on the surface) and dead cells (stained throughout the cytoplasm).
-
Analyze the stained cells by flow cytometry to determine the percentage of viable cells in each treatment group.
Visualizations
Signaling Pathway of PCAF/GCN5 in Transcriptional Regulation
Caption: PCAF/GCN5 acetylate histone tails, creating binding sites for their bromodomains, which in turn recruit transcriptional machinery. This compound inhibits this interaction.
Experimental Workflow for this compound Development
Caption: The development workflow for this compound, from a non-selective starting point to a potent and selective chemical probe through iterative design, synthesis, and characterization.
Conclusion
This compound is a well-characterized and highly selective chemical probe for the bromodomains of PCAF and GCN5. Its development through a rigorous process of rational design and extensive in vitro and cellular testing has resulted in a valuable tool for the scientific community. The availability of its inactive enantiomer, D-Moses, further enhances its utility by providing a crucial negative control for experiments. This guide provides a comprehensive resource for researchers utilizing this compound to investigate the roles of PCAF and GCN5 in health and disease, and to facilitate the development of novel therapeutics targeting these important epigenetic regulators.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
L-Moses: A Technical Guide to the Selective PCAF/GCN5 Bromodomain Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Moses, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). This compound serves as a critical tool for investigating the biological roles of these epigenetic regulators in various physiological and pathological processes, including cancer and inflammation.[1][2] This document details its chemical properties, binding affinities, cellular activity, and the experimental protocols utilized for its characterization.
Core Properties of this compound
This compound, also known as L-45, is a triazolophthalazine-based compound that was developed through rational inhibitor design and biophysical characterization.[2] It is the active enantiomer, while its counterpart, D-Moses, serves as an inactive control for experiments.[2]
| Identifier | Value | Source |
| Compound Name | This compound | [2] |
| Synonym | L-45 | [1] |
| CAS Number | 2079885-05-3 | |
| Molecular Formula | C₂₁H₂₄N₆ | |
| CAS Number (dihydrochloride) | 2922480-38-2 | [1] |
| Molecular Formula (dihydrochloride) | C₂₁H₂₄N₆ • 2HCl | [1] |
Quantitative Analysis of this compound Binding and Potency
This compound has been demonstrated to be a potent and selective inhibitor of the PCAF and GCN5 bromodomains. Its binding affinity and cellular potency have been quantified through various biophysical and cell-based assays.
In Vitro Binding Affinity
| Target | Assay | Parameter | Value (nM) |
| PCAF | HTRF Binding Competition | Kᵢ | 47 |
| PCAF | BROMOscan | Kₑ | 48 |
| PCAF | Isothermal Titration Calorimetry (ITC) | Kₑ | 126 |
| GCN5 | BROMOscan | Kₑ | 220 |
| GCN5 | Isothermal Titration Calorimetry (ITC) | Kₑ | 600 |
Data sourced from the Chemical Probes Portal.[1]
Cellular Potency
| Target Context | Assay | Parameter | Value (nM) | Cell Line |
| PCAF (truncated) - Histone H3.3 | NanoBRET | IC₅₀ | 220 | HEK293 |
| PCAF (full-length) - Histone H3.3 | NanoBRET | IC₅₀ | 1200 | HEK293 |
| Full-length PCAF (from lysate) | Competitive Pull-down | IC₅₀ | 660 | - |
| Full-length GCN5 (from lysate) | Competitive Pull-down | IC₅₀ | 220 | - |
Data sourced from the Chemical Probes Portal.[1]
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains. This prevents the recognition of acetylated histone tails, thereby disrupting a key interaction in epigenetic regulation and downstream gene transcription.
Caption: Mechanism of this compound action on the PCAF signaling pathway.
Experimental Protocols
The characterization of this compound involved several key experimental techniques. Below are detailed methodologies for two of the primary assays used.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event.
Methodology:
-
Sample Preparation:
-
The purified PCAF or GCN5 bromodomain protein is dialyzed extensively against the ITC buffer.
-
This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. A slight concentration of DMSO may be used for solubility, which must be precisely matched in the protein solution.
-
All solutions are degassed prior to use to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
The sample cell is loaded with the protein solution (e.g., 20-50 µM).
-
The injection syringe is filled with the this compound solution (e.g., 200-500 µM).
-
The experiment is conducted at a constant temperature, typically 25°C.
-
-
Titration:
-
A series of small, precise injections of the this compound solution are made into the sample cell containing the protein.
-
The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to protein.
-
The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kₑ), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
NanoBRET™ Protein-Protein Interaction Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein interactions in live cells.[3] It was used to confirm that this compound disrupts the interaction between PCAF and histone H3.3 in a cellular context.[2]
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are co-transfected with plasmids expressing the PCAF bromodomain fused to a NanoLuc® luciferase donor and histone H3.3 fused to a HaloTag® acceptor.
-
-
Assay Preparation:
-
Transfected cells are seeded into a white, 96-well assay plate.
-
The HaloTag® acceptor is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand to the media and incubating.
-
-
Compound Treatment:
-
A serial dilution of this compound (and the D-Moses negative control) is prepared.
-
The compound dilutions are added to the wells, and the plate is incubated.
-
-
Signal Detection:
-
The NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
The plate is immediately read on a luminometer capable of measuring donor emission (460nm) and acceptor emission (618nm) simultaneously.
-
-
Data Analysis:
-
The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
The data is normalized to a vehicle control (e.g., DMSO).
-
The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The discovery and characterization of a chemical probe like this compound follows a structured workflow, from initial screening to in-cell validation.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the PCAF and GCN5 bromodomains.[2] Its demonstrated cellular activity and favorable in vitro properties, including cell permeability and metabolic stability, make it a valuable tool for elucidating the biological functions of these epigenetic readers.[2] The availability of its inactive enantiomer, D-Moses, further enhances its utility by providing a rigorous negative control for experiments. Researchers and drug development professionals can confidently employ this compound to investigate the therapeutic potential of targeting PCAF/GCN5 in various disease models.[2]
References
Methodological & Application
Application Notes and Protocols: A Framework for Cell-Based Assays
A Note on the "L-Moses Protocol" : Extensive searches for a specific cell culture protocol termed the "this compound protocol" did not yield any established, publicly available methodologies under this name. The following application notes and protocols are provided as a comprehensive example of the requested content, utilizing a standard and widely practiced cell culture technique relevant to drug development professionals: the assessment of compound cytotoxicity using a Resazurin-based viability assay.
Application Note: High-Throughput Screening for Cytotoxicity Using a Resazurin-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. A common and efficient method for this is the use of viability assays in cultured cells. The resazurin (also known as AlamarBlue®) assay is a fluorescence-based method that is simple, sensitive, and amenable to high-throughput screening. This application note details the protocol for assessing compound-induced cytotoxicity in a model cancer cell line, HeLa, using a resazurin-based assay. The underlying principle involves the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescent signal is proportional to the number of viable cells.
Data Presentation:
Quantitative data from cytotoxicity assays are typically presented as the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is a key metric derived from this data, representing the concentration of a compound that inhibits 50% of cell viability.
Table 1: Example Cytotoxicity Data for Compound X on HeLa Cells
| Compound X Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 45000 | 2500 | 100.0% |
| 0.1 | 44500 | 2300 | 98.9% |
| 1 | 38000 | 1900 | 84.4% |
| 10 | 23000 | 1500 | 51.1% |
| 50 | 8000 | 700 | 17.8% |
| 100 | 4000 | 450 | 8.9% |
Table 2: Calculated IC50 Values for Test Compounds
| Compound | IC50 (µM) |
| Compound X | 9.8 |
| Doxorubicin (Positive Control) | 0.5 |
Experimental Protocols
Protocol for Maintenance of HeLa Cells
This protocol outlines the routine subculture of the adherent HeLa cell line.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Humidified incubator at 37°C with 5% CO2[2]
Procedure:
-
Warm all media and reagents to 37°C in a water bath.[2]
-
When cells reach 80-90% confluency, remove the culture medium from the T-75 flask.
-
Wash the cell monolayer with 5-10 mL of sterile PBS to remove any remaining serum.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete DMEM.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.[4]
-
Seed new T-75 flasks at a density of 2 x 10^6 cells in 15 mL of complete medium.
-
Incubate at 37°C with 5% CO2, changing the medium every 2-3 days.[2]
Protocol for Resazurin-Based Cytotoxicity Assay
This protocol describes the steps to assess the cytotoxicity of a compound in a 96-well plate format.
Materials:
-
HeLa cells in suspension
-
Complete DMEM
-
Test compound stock solution (e.g., in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Prepare a HeLa cell suspension at a concentration of 5 x 10^4 cells/mL in complete DMEM.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete DMEM. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation and Measurement:
-
After the treatment period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no-cell" blank from all readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the fluorescence values to the vehicle-treated control wells:
-
% Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the resazurin-based cytotoxicity assay.
Caption: Simplified MAPK/ERK signaling pathway often targeted in cancer therapy.
References
How to dissolve and store L-Moses for research
Application Notes and Protocols for the Dissolution and Storage of Novel Research Compound L-Moses
Disclaimer: The compound "this compound" is not a recognized chemical entity in publicly available scientific literature or databases. The following application notes and protocols are provided as a general template for the handling of a novel research compound. Researchers must consult the specific technical data sheet (TDS) and safety data sheet (SDS) provided by the manufacturer for compound-specific data and handling instructions.
Introduction
These guidelines provide a standardized procedure for the dissolution and storage of the novel research compound this compound to ensure its stability, integrity, and suitability for experimental use. Proper handling is critical to obtaining reliable and reproducible results in downstream applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for determining the appropriate solvent and storage conditions.
| Property | Value | Source |
| Molecular Formula | [Insert Molecular Formula] | TDS |
| Molecular Weight | [Insert Molecular Weight] g/mol | TDS |
| Appearance | [e.g., White crystalline solid] | TDS |
| Purity | >98% (HPLC) | Certificate of Analysis |
| Melting Point | [Insert Value] °C | TDS |
| Solubility (25°C) | See Table 2.1 | TDS |
| Stability | [e.g., Stable at -20°C for 12 months] | TDS |
Table 2.1: Solubility Profile of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) at Saturation | Notes |
| DMSO | 100 | [Calculate based on MW] | Recommended for stock solutions. |
| Ethanol | 25 | [Calculate based on MW] | Suitable for some applications. |
| PBS (pH 7.4) | <0.1 | Insoluble | Not suitable for aqueous stocks. |
| Deionized Water | <0.1 | Insoluble | Not suitable for aqueous stocks. |
Required Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Ethanol, 200 proof (absolute)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for difficult-to-dissolve compounds)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Protocol: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1 Workflow Diagram
Caption: Workflow for the preparation of this compound stock solution.
4.2 Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol )
Example: For 1 mL of a 10 mM stock of a compound with MW = 250 g/mol : Mass = 1 mL x 10 mmol/L x 250 g/mol = 2.5 mg
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated mass of this compound powder and transfer it to the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear and free of particulates.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Re-inspect.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound.
-
Stock Solutions (-20°C or -80°C): Store the aliquoted stock solutions at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.
-
Solid Compound (as received): Store the vial of solid this compound at -20°C, as recommended by the manufacturer, in a desiccated environment.
5.1 Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor. This is for illustrative purposes only.
Caption: Hypothetical inhibition of Kinase A by this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Application Notes and Protocols for L-Moses Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses is a novel small molecule inhibitor of the lysine acetyltransferase 2B (KAT2B), a protein implicated in the regulation of gene expression through histone and non-histone protein acetylation.[1][2] Recent research has identified this compound as a potential therapeutic agent for neurodegenerative diseases by demonstrating its ability to attenuate neuronal cell death induced by endoplasmic reticulum (ER) stress.[1] Specifically, this compound has been shown to counteract the effects of tunicamycin, a glycoprotein synthesis inhibitor that induces the unfolded protein response (UPR), a cellular stress pathway strongly associated with neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its evaluation in mouse models of neurodegeneration.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the enzymatic activity of KAT2B.[1] KAT2B is a critical transcriptional regulator involved in the adaptive unfolded protein response (UPR) during metabolic stress.[3][4] Under conditions of ER stress, such as that induced by tunicamycin, the UPR is activated to restore cellular homeostasis. However, prolonged or excessive UPR activation can lead to apoptosis (programmed cell death).[5] this compound, by inhibiting KAT2B, appears to modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors like CHOP (CCAAT/enhancer-binding protein homologous protein).[1] Interestingly, in other cellular contexts, the regulatory effects of KAT2B on gene expression have been observed to be independent of its histone acetyltransferase activity, suggesting a complex mechanism of action that may involve interactions with other transcription factors.[2]
Signaling Pathway
The signaling pathway influenced by this compound administration in the context of tunicamycin-induced ER stress is depicted below. Tunicamycin treatment leads to an accumulation of unfolded proteins in the ER, triggering the UPR. This response involves the activation of several signaling branches, including the one leading to the expression of the pro-apoptotic transcription factor CHOP. KAT2B plays a role in regulating the expression of genes involved in the UPR.[3][4][6] this compound, by inhibiting KAT2B, mitigates the downstream activation of CHOP, thereby reducing neuronal apoptosis.[1]
References
- 1. CRISPR-Cas9 genetic screen leads to the discovery of this compound, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone lysine acetyltransferase KAT2B inhibits cholangiocarcinoma growth: evidence for interaction with SP1 to regulate NF2-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of L-Moses, a KAT2B Inhibitor, on Chromatin Structure using Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Moses has been identified as a potent and specific inhibitor of KAT2B (Lysine Acetyltransferase 2B), a key enzyme involved in the acetylation of histone and non-histone proteins.[1] KAT2B, also known as PCAF, plays a crucial role in transcriptional activation by acetylating histones, which leads to a more open chromatin structure accessible to transcription factors.[2] Dysregulation of KAT2B activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]
These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the downstream effects of this compound on chromatin structure and the binding of specific transcription factors. By inhibiting KAT2B, this compound is hypothesized to alter histone acetylation levels at specific gene promoters, thereby modulating gene expression. The following protocols and data are presented as a representative example of how to employ ChIP to study the chromatin-level consequences of KAT2B inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from ChIP-qPCR experiments designed to assess the impact of this compound treatment on histone acetylation and transcription factor binding at a target gene locus.
Table 1: Effect of this compound on Histone H3 Lysine 9 Acetylation (H3K9ac) at the MYC Promoter
| Treatment | Input DNA (ng) | IP DNA (ng) - H3K9ac | % Input (H3K9ac) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 100 | 2.5 | 2.5% | 1.0 |
| This compound (1 µM) | 100 | 0.8 | 0.8% | 0.32 |
| This compound (5 µM) | 100 | 0.3 | 0.3% | 0.12 |
Table 2: Effect of this compound on RNA Polymerase II (Pol II) Occupancy at the MYC Promoter
| Treatment | Input DNA (ng) | IP DNA (ng) - Pol II | % Input (Pol II) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 100 | 3.1 | 3.1% | 1.0 |
| This compound (1 µM) | 100 | 1.2 | 1.2% | 0.39 |
| This compound (5 µM) | 100 | 0.5 | 0.5% | 0.16 |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the key steps for performing a ChIP assay to analyze the effects of this compound on protein-DNA interactions.
1. Cell Culture and this compound Treatment:
-
Plate human cortical neurons or another relevant cell line at an appropriate density.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes to cross-link proteins to DNA.[3]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[3]
3. Cell Lysis and Chromatin Sonication:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific for the target protein (e.g., anti-H3K9ac or anti-RNA Polymerase II).
-
Add washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[3]
5. Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
6. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
7. DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[3]
8. Analysis:
-
The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the target gene promoter or by high-throughput sequencing (ChIP-seq).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits KAT2B, leading to reduced histone acetylation and altered gene expression.
Experimental Workflow Diagram
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) assays.
References
- 1. CRISPR-Cas9 genetic screen leads to the discovery of this compound, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of action of chromatin remodelers and implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
Application Notes and Protocols in Cancer Research: The Role of TGF-β Signaling
Introduction
While "L-Moses" is not a recognized molecular entity in cancer research, the query likely refers to the extensive and foundational work of Dr. Harold L. Moses, a prominent investigator in the field. Dr. Moses and his laboratory have made seminal contributions to the understanding of the Transforming Growth Factor-beta (TGF-β) signaling pathway and its complex, often paradoxical, role in cancer development and progression. His research has elucidated how TGF-β can act as both a potent tumor suppressor in the early stages of cancer and a promoter of tumor growth, invasion, and metastasis in advanced stages.[1][2] This dual functionality has made the TGF-β pathway a critical area of investigation for novel therapeutic strategies.
These application notes provide an overview of the key findings from Dr. Moses's research and associated methodologies for studying the TGF-β signaling pathway in a cancer context.
Key Discoveries and Applications
The research led by Dr. Harold L. Moses has been instrumental in several key areas of cancer biology:
-
Dual Role of TGF-β: A central discovery was the "Jekyll and Hyde" nature of TGF-β in cancer.[3] In normal and premalignant cells, TGF-β is a potent inhibitor of cell proliferation. However, in many advanced cancers, tumor cells often lose their sensitivity to TGF-β-mediated growth inhibition and instead utilize TGF-β to promote processes such as epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune suppression.[1][2][4]
-
Tumor Microenvironment Modulation: Dr. Moses's work highlighted the critical role of TGF-β in shaping the tumor microenvironment. TGF-β signaling in stromal fibroblasts can promote tumor growth and invasion by upregulating the secretion of growth factors like TGF-α, macrophage-stimulating protein (MSP), and hepatocyte growth factor (HGF).[5] It also plays a role in orchestrating the inflammatory response within the tumor microenvironment.[1]
-
Genetically Engineered Mouse Models: His laboratory has extensively used genetically modified mice to dissect the in vivo functions of TGF-β. A key model involves the conditional knockout of the TGF-β type II receptor (Tgfbr2), which has been instrumental in demonstrating the tumor-suppressive role of TGF-β signaling in various epithelial tissues.[5]
-
Biomarker Development: Dr. Moses has also been involved in efforts to improve the development and use of biomarker tests for molecularly targeted therapies, underscoring the importance of translating basic research findings into clinical practice.[6][7]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies related to TGF-β signaling in cancer, reflecting the types of analyses conducted in the field pioneered by Dr. Moses.
| Parameter | Cell/Model System | Treatment/Condition | Result | Reference |
| Tumor Growth Promotion | Mammary Carcinoma Cells co-transplanted with Tgfbr2(fspKO) fibroblasts | Tgfbr2 knockout in fibroblasts | Increased tumor growth and invasion | [5] |
| Receptor Phosphorylation | Mammary Carcinoma Cells | Co-culture with Tgfbr2(fspKO) fibroblasts | Increased activating phosphorylation of erbB1, erbB2, RON, and c-Met | [5] |
| Cell Proliferation Inhibition | Mv1Lu mink lung epithelial cells | Treatment with TGF-β1 | IC50 for growth inhibition is typically in the low pM range | [8] |
| Reporter Gene Activity | MFB-F11 reporter cells | Stimulation with TGF-β1 | Sensitive detection of bioactive TGF-β down to pg/mL concentrations | [8] |
Experimental Protocols
Protocol 1: TGF-β Bioactivity Assay using Reporter Cells
This protocol is based on the principle of using a cell line stably transfected with a TGF-β-responsive promoter driving the expression of a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.[8]
Materials:
-
MFB-F11 or similar reporter cell line (e.g., TMLC)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
96-well cell culture plates
-
SEAP or luciferase assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete growth medium and incubate overnight.
-
Starvation: The next day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of the samples to be tested and the TGF-β1 standard in serum-free medium. Add the diluted samples and standards to the wells. Include a negative control (serum-free medium only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay:
-
For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve using the known concentrations of TGF-β1. Determine the concentration of bioactive TGF-β in the unknown samples by interpolating from the standard curve.
Protocol 2: Western Blot for Phospho-SMAD2/3
This protocol is used to assess the activation of the canonical TGF-β signaling pathway by detecting the phosphorylation of SMAD2 and SMAD3.
Materials:
-
Cells or tissue of interest
-
TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total SMAD2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with TGF-β1 (typically 1-10 ng/mL) for a specified time (e.g., 30-60 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control to normalize the data.
Visualizations
Caption: Canonical TGF-β Signaling Pathway.
Caption: Workflow for Phospho-SMAD Western Blotting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TGF-beta and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special symposium to honor Moses’ cancer research contributions is Oct. 11 - VUMC News [news.vumc.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Loss of TGF-beta type II receptor in fibroblasts promotes mammary carcinoma growth and invasion through upregulation of TGF-alpha-, MSP- and HGF-mediated signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Biomarker Tests for Molecularly Targeted Therapies--The Key to Unlocking Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MOSES: A Tool for Studying Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the role of epigenetics in disease is a burgeoning field in biomedical research and drug development. DNA methylation is a key epigenetic modification that can be influenced by environmental factors and is known to regulate gene expression. Identifying genes whose expression is modulated by environmentally-induced changes in DNA methylation is crucial for understanding disease pathogenesis and developing novel therapeutic strategies.
MOSES (Methylation-based gene association approach for unveiling environmentally regulated genes) is a powerful computational tool designed to address this challenge. It is a novel approach that leverages DNA methylation data to identify genes associated with specific traits or diseases, without the need for measured gene expression data.[1][2] MOSES is particularly useful for exploring the influence of environmental factors on gene expression.[1][2]
These application notes provide a comprehensive overview of the MOSES methodology, its performance, and detailed protocols for its implementation.
Principle of the MOSES Method
MOSES operates on the principle of predicting the epigenetically regulated component of gene expression (eGReX) from DNA methylation data. This is achieved through a machine learning model, specifically elastic-net penalized regression, which is trained on a reference dataset containing both DNA methylation and gene expression data.[1][2][3] Once the model is trained, it can be used to impute gene expression in a separate cohort that only has DNA methylation data and then test for associations between the imputed gene expression and a phenotype of interest.
The overall workflow of MOSES consists of three main stages:
-
Training: An elastic-net regression model is trained on a reference dataset to learn the relationship between DNA methylation patterns (and optionally, genetic variants or SNPs) and gene expression levels.[3]
-
Imputation: The trained model is used to predict or "impute" the gene expression levels in a study cohort using their DNA methylation data.[3]
-
Association: The imputed gene expression levels are then tested for association with a particular trait or disease in the study cohort.[3]
Versions of the MOSES Model
MOSES offers several versions that incorporate different types of genomic data to predict gene expression. The choice of model depends on the available data and the specific research question.
| Model Version | Input Data | Genomic Region |
| MOSES-DNAm 1M | cis-DNA methylation (CpGs) | Within 1 Mb of promoter regions |
| MOSES-SNP+DNAm 1M | cis-SNPs and cis-CpGs | Within 1 Mb of promoter regions |
| MOSES-DNAm 5M | cis- and some trans-CpGs | Within 5 Mb of promoter regions |
| MOSES-DNAm 10M | Long-range DNA methylation (CpGs) | Within 10 Mb of promoter regions |
Table 1: Different versions of the MOSES model and their respective input data.[1][2]
Performance of MOSES
Studies have shown that MOSES, particularly the version incorporating long-range CpGs (MOSES-DNAm 10M), significantly outperforms other methods like PrediXcan, MethylXcan, and Biomethyl in predicting gene expression.[1][2]
| Method | Mean Prediction Accuracy (CV-r) in Nasal Epithelium |
| MOSES-DNAm 10M | 0.15 |
| PrediXcan | 0.08 |
| MethylXcan | 0.10 |
| Biomethyl | 0.11 |
Table 2: Comparison of mean prediction accuracy (Cross-Validated Pearson's correlation, r) of MOSES-DNAm 10M with other methods in nasal epithelium from the EVA-PR study.
Furthermore, MOSES-DNAm 10M has been shown to identify a greater number of differentially expressed genes (DEGs) associated with atopic asthma, particularly those involved in immune pathways.[1][2]
Experimental Protocol: Using the MOSES R Package
The MOSES R package is publicly available on GitHub and provides a user-friendly interface for applying the MOSES method.[3][4] The package offers two main modes of operation.
Mode 1: Training a New Model and Performing Association Testing
This mode is for users who have their own reference dataset (with DNA methylation, gene expression, and optional SNP data) and want to train a new prediction model for a specific tissue or cell type.
Step 1: Data Preparation
-
Training Data:
-
train.meth: A matrix of DNA methylation values (e.g., M-values) with CpG sites as rows and samples as columns.
-
train.exp: A matrix of gene expression values with genes as rows and samples as columns.
-
train.snp (optional): A matrix of SNP genotypes.
-
cpg.pos: A data frame with CpG site coordinates.
-
gene.pos: A data frame with gene coordinates.
-
snp.pos (optional): A data frame with SNP coordinates.
-
-
Testing Data:
-
test.meth: A matrix of DNA methylation values for the study cohort.
-
test.pheno: A data frame with phenotype information for the study cohort.
-
Step 2: Model Training
Use the train_moses function to train the prediction model.
Step 3: Imputing Gene Expression
Use the impute_expression function to predict gene expression in the test set.
Step 4: Association Testing
Use the association_test function to perform the association analysis.
Mode 2: Using Pre-calculated Coefficients for Nasal Epithelium
This mode allows users to perform association testing on their own nasal epithelium DNA methylation data without needing to train a new model. It uses pre-calculated coefficients from the EVA-PR study.[3]
Step 1: Data Preparation
-
test.meth: A matrix of DNA methylation values for the study cohort.
-
test.pheno: A data frame with phenotype information for the study cohort.
Step 2: Run MOSES with Pre-trained Model
The package will have a streamlined function to load the pre-trained model and perform imputation and association in a single step.
Applications in Research and Drug Development
MOSES provides a valuable tool for:
-
Identifying Novel Disease-Associated Genes: By linking environmental influences (via DNA methylation) to disease, MOSES can uncover novel genes and pathways involved in pathogenesis.
-
Biomarker Discovery: Genes whose imputed expression is strongly associated with a disease could serve as potential biomarkers for diagnosis, prognosis, or treatment response.
-
Target Identification for Drug Development: The genes and pathways identified by MOSES can represent novel targets for therapeutic intervention. By understanding how environmental factors regulate these genes, it may be possible to develop drugs that mimic or counteract these effects.
-
Understanding Environmental and Genetic Interactions: MOSES provides a framework for exploring the complex interplay between genetic predisposition, environmental exposures, and disease risk.
Conclusion
MOSES is an innovative and powerful computational method that enhances our ability to study the role of epigenetic regulation in health and disease.[1][2] By leveraging DNA methylation data to impute gene expression, it provides a cost-effective and efficient way to conduct transcriptome-wide association studies, particularly for investigating the impact of environmental factors. The user-friendly MOSES R package makes this advanced methodology accessible to a broad range of researchers, from basic scientists to those involved in clinical and pharmaceutical research.
References
- 1. MOSES: a methylation-based gene association approach for unveiling environmentally regulated genes linked to a trait or disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOSES: a methylation-based gene association approach for unveiling environmentally regulated genes linked to a trait or disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - YidiQin/MOSES [github.com]
Application Note: Quantifying Intracellular Target Engagement of the Novel Kinase Inhibitor L-Moses using the NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for quantifying the intracellular target engagement and apparent affinity of a novel kinase inhibitor, L-Moses, for its target, Kinase-X. The methodology utilizes the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay, a sensitive and quantitative live-cell assay.[1][2] By measuring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Kinase-X and a fluorescently labeled ATP-competitive tracer, the displacement of the tracer by this compound can be monitored in real-time within living cells.[1][3] This protocol outlines the necessary steps for cell preparation, transfection, compound treatment, and data analysis to determine the intracellular potency of this compound.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Assay is a proximity-based assay that measures the interaction between a target protein and a small molecule inhibitor in live cells.[1][2] The assay principle relies on the energy transfer from a NanoLuc® luciferase (the energy donor) fused to the target protein (Kinase-X) to a cell-permeable fluorescent tracer (the energy acceptor) that binds to the active site of the kinase.[1] When the tracer is bound to the NanoLuc®-Kinase-X fusion protein, the close proximity (<10 nm) allows for efficient BRET to occur upon the addition of the NanoLuc® substrate.[3][4] The addition of a competing, unlabeled compound like this compound will displace the fluorescent tracer from the active site of Kinase-X, leading to a decrease in the BRET signal in a dose-dependent manner.[3][5] This change in the BRET ratio is used to quantify the intracellular target engagement and determine the potency of the test compound.
Hypothetical Signaling Pathway of this compound
This compound is a novel, potent, and selective inhibitor of Kinase-X, a serine/threonine kinase implicated in a pro-inflammatory signaling cascade. Upon activation by an upstream signaling molecule (e.g., a cytokine receptor), Kinase-X phosphorylates and activates the transcription factor TF-A. Activated TF-A then translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Kinase-X, thereby preventing the phosphorylation of TF-A and subsequent downstream gene expression.
Materials and Reagents
-
Cells and Plasmids:
-
Media and Buffers:
-
Assay Reagents:
-
Equipment:
Experimental Protocol
This protocol is adapted for a 96-well plate format. Volumes should be adjusted for other plate formats.
Day 1: Cell Transfection and Plating
-
Prepare Cells: Culture HEK293 cells in DMEM with 10% FBS to ~80-90% confluency.
-
Prepare Transfection Mix: For each well, prepare a mix of 0.1 µg of Kinase-X-NanoLuc® vector and 0.9 µg of transfection carrier DNA in Opti-MEM®. Add FuGENE® HD transfection reagent at a 1:3 ratio (DNA:reagent). Incubate for 20 minutes at room temperature.[5]
-
Transfect Cells: Add the transfection mix to a suspension of HEK293 cells at a density of 2 x 10⁵ cells/mL.
-
Plate Cells: Dispense 100 µL of the cell suspension into each well of a white 96-well plate.
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.[5]
Day 2: Compound Addition and Assay Readout
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Opti-MEM®. The final concentration should be 10X the desired final assay concentration.
-
Prepare Tracer Solution: Dilute the NanoBRET™ Tracer in Opti-MEM® to a 20X working concentration. The optimal tracer concentration should be pre-determined and is typically around the tracer's KD.
-
Add Tracer: Add 5 µL of the 20X tracer solution to each well.
-
Add this compound: Immediately add 10 µL of the 10X this compound serial dilutions to the appropriate wells. Include "no inhibitor" and "no tracer" controls.
-
Equilibrate: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[5]
-
Prepare Detection Reagent: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix in Opti-MEM® according to the manufacturer's protocol (typically a 1:166 and 1:500 dilution, respectively).[5]
-
Measure Luminescence: Add 25 µL of the detection reagent to each well. Read the plate within 10 minutes on a plate reader equipped with 450 nm (donor) and 610 nm (acceptor) emission filters.[5]
Data Analysis and Results
-
Calculate BRET Ratio: The raw BRET ratio is calculated by dividing the acceptor signal (610 nm) by the donor signal (450 nm) for each well.
-
Normalize Data: The data is typically normalized to "no inhibitor" controls (representing 0% inhibition) and "no tracer" or high concentration of inhibitor controls (representing 100% inhibition).
-
Generate Dose-Response Curve: Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer.
Example Data
The following table summarizes hypothetical IC₅₀ values for this compound and a control inhibitor against Kinase-X and a related off-target kinase, Kinase-Y.
| Compound | Target | NanoBRET™ IC₅₀ (nM) |
| This compound | Kinase-X | 15.2 |
| This compound | Kinase-Y | >10,000 |
| Control Inhibitor | Kinase-X | 25.8 |
| Control Inhibitor | Kinase-Y | 150.4 |
The results indicate that this compound is a potent and selective inhibitor of Kinase-X in a live-cell context.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to measure the intracellular affinity and selectivity of small molecule inhibitors like this compound. This detailed protocol enables researchers to reliably determine the potency of their compounds in a physiologically relevant environment, facilitating the drug discovery and development process.
References
Application Notes and Protocols for the Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
Disclaimer: The following application notes and protocols detail a widely used method for the in-vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs) using Lipopolysaccharide (LPS). A specific treatment protocol referred to as "L-Moses" could not be identified in publicly available scientific literature. The presented information is based on established methodologies for activating PBMCs to study inflammatory responses and signaling pathways and is intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
Peripheral Blood Mononuclear Cells (PBMCs) are a critical component of the immune system, comprising lymphocytes (T cells, B cells, and NK cells) and monocytes. The in-vitro stimulation of PBMCs is a fundamental technique used to study cellular immune responses, assess the effects of novel therapeutic agents, and elucidate the signaling pathways that govern inflammation and immunity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages within the PBMC population. LPS primarily signals through the Toll-like receptor 4 (TLR4), initiating a cascade of intracellular events that lead to the production and secretion of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3] These application notes provide a detailed protocol for the isolation, culture, and LPS stimulation of human PBMCs, along with methods for quantifying the resulting cytokine production.
Data Presentation
The following tables summarize representative quantitative data obtained from LPS-stimulated PBMC experiments. The actual values can vary depending on the donor, cell viability, and specific experimental conditions.
Table 1: Typical Yield and Viability of PBMCs from Human Whole Blood
| Parameter | Average Value |
| Starting Blood Volume | 10 mL |
| Total PBMC Yield | 1-2 x 10⁷ cells |
| Cell Viability (post-isolation) | >95% |
Table 2: Representative Cytokine Production by LPS-Stimulated PBMCs
| Cytokine | Condition | Concentration (pg/mL) |
| TNF-α | Unstimulated Control | < 50 |
| LPS (100 ng/mL) - 24h | 1000 - 5000 | |
| IL-6 | Unstimulated Control | < 20 |
| LPS (100 ng/mL) - 24h | 2000 - 10000 | |
| IL-1β | Unstimulated Control | < 10 |
| LPS (100 ng/mL) - 24h | 200 - 1000 |
Data are illustrative and based on typical results reported in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: Isolation of PBMCs from Human Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation with Ficoll-Paque™.[4][5][6]
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ density gradient medium
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the Ficoll-Paque™ medium underneath the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.
-
Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing the PBMCs, the Ficoll-Paque™ medium, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: LPS Stimulation of PBMCs
This protocol outlines the in-vitro stimulation of isolated PBMCs with LPS to induce cytokine production.[1][7][8]
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Add 1 mL of the cell suspension to each well of a 24-well tissue culture plate.
-
Prepare a working stock of LPS in sterile PBS or culture medium.
-
Add the desired final concentration of LPS (e.g., 100 ng/mL) to the appropriate wells. Include an unstimulated control well (vehicle only).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired time period (e.g., 4, 24, or 48 hours).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for subsequent cytokine analysis (e.g., ELISA or multiplex immunoassay). The cell pellet can be used for other analyses like RNA extraction or flow cytometry.
Visualizations
Caption: Workflow for PBMC isolation, stimulation, and analysis.
Caption: Simplified LPS/TLR4 signaling cascade in PBMCs.
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. stemcell.com [stemcell.com]
- 5. sanguinebio.com [sanguinebio.com]
- 6. Isolation of whole mononuclear cells from peripheral blood and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]
- 8. resources.revvity.com [resources.revvity.com]
In Vivo Experimental Design with L-Moses: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Moses is a potent and selective chemical probe for the p300/CBP-associated factor (PCAF) bromodomain, a key epigenetic reader protein implicated in various diseases, including cancer and inflammatory disorders.[1] Its favorable pharmacological properties, such as good cell permeability and metabolic stability, make it a valuable tool for in vivo investigations.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experiments with this compound to explore its therapeutic potential and mechanism of action.
Introduction to this compound
This compound (also known as L-45) is the first potent, selective, and cell-active inhibitor of the PCAF bromodomain, with a binding affinity (Kd) of 126 nM.[1] It functions by disrupting the interaction between the PCAF bromodomain and acetylated histone H3.[1] Preclinical data indicate that this compound has good cell permeability and is metabolically stable in both human and mouse liver microsomes, suggesting its suitability for in vivo studies.[1] Furthermore, it exhibits no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs).[1]
Pharmacokinetics and Metabolism
While detailed in vivo pharmacokinetic data for this compound is not extensively published, its demonstrated metabolic stability in liver microsomes from both human and mouse models is a strong indicator of its potential for in vivo applications.[1] The processes of absorption, distribution, metabolism, and excretion (ADME) are critical for determining the dosing regimen and understanding the therapeutic window of any new chemical entity.
Table 1: Key Pharmacokinetic Parameters to Consider
| Parameter | Description | Importance for In Vivo Design |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the effective dose when administered via non-intravenous routes. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Metabolism | The chemical alteration of a drug by the body. | Affects the drug's half-life and potential for drug-drug interactions. |
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Guides the dosing interval to maintain therapeutic concentrations. |
| Clearance (CL) | The rate of drug elimination from the body divided by the plasma drug concentration. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
In Vivo Experimental Design: A Step-by-Step Protocol
This protocol outlines a general framework for an in vivo efficacy study of this compound in a xenograft mouse model of cancer. Researchers should adapt this protocol based on the specific cancer type and research question.
Animal Model Selection and Acclimatization
-
Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-scid gamma mice) for tumor cell implantation.
-
Cell Line: Select a cancer cell line known to be sensitive to PCAF inhibition.
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Acclimatization: Allow the animals to acclimate for at least one week before the start of the experiment.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Dosing and Administration
-
Vehicle Preparation: Prepare a suitable vehicle for this compound administration (e.g., a solution of DMSO, Tween 80, and saline).
-
Dose Formulation: Dissolve this compound in the vehicle to the desired concentration. The optimal dose should be determined in preliminary dose-finding studies.
-
Administration Route: Administer this compound via an appropriate route, such as intraperitoneal (IP) injection or oral gavage.
-
Dosing Schedule: Establish a dosing schedule (e.g., once daily, five days a week) based on the expected half-life of this compound.
Experimental Groups
-
Group 1: Vehicle Control: Receives the vehicle solution only.
-
Group 2: this compound Treatment: Receives this compound at the determined therapeutic dose.
-
(Optional) Group 3: Positive Control: Receives a standard-of-care therapeutic agent for the specific cancer model.
Monitoring and Data Collection
-
Tumor Volume: Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals to assess for any signs of toxicity.
-
Clinical Observations: Record any changes in animal behavior, appearance, or activity.
-
Endpoint: The experiment should be terminated when tumors in the control group reach a predetermined size, or if animals show signs of excessive distress or toxicity.
Tissue Collection and Analysis
-
Euthanasia: At the end of the study, euthanize the animals according to approved protocols.
-
Tumor Excision: Excise the tumors and measure their final weight.
-
Tissue Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR) and another portion fixed in formalin for histopathological analysis.
-
Blood Collection: Collect blood samples for pharmacokinetic analysis or to measure biomarkers.
Visualizing Experimental Workflow and Signaling Pathways
General In Vivo Experimental Workflow
Caption: A flowchart illustrating the key stages of an in vivo experiment with this compound.
This compound Mechanism of Action and Downstream Effects
Caption: A diagram showing how this compound inhibits the PCAF bromodomain, impacting gene transcription and cellular processes.
Toxicology and Safety Considerations
While this compound has shown no cytotoxicity in PBMCs, comprehensive in vivo toxicology studies are essential to establish a safe dose range.[1]
Table 2: Key Toxicological Assessments
| Assessment | Method | Purpose |
| Acute Toxicity | Single high-dose administration with observation for a short period. | To determine the median lethal dose (LD50) and identify signs of immediate toxicity. |
| Sub-chronic Toxicity | Repeated dosing over a period of weeks. | To evaluate the effects of longer-term exposure on various organs. |
| Histopathology | Microscopic examination of tissues. | To identify any drug-induced pathological changes in organs. |
| Clinical Chemistry and Hematology | Analysis of blood samples. | To assess the function of the liver, kidneys, and other organs, and to evaluate effects on blood cells. |
Conclusion
This compound is a promising research tool for investigating the role of the PCAF bromodomain in health and disease. The protocols and guidelines presented here provide a foundation for designing and conducting rigorous in vivo experiments. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoints, is crucial for obtaining reliable and translatable results. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
L-Moses solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with L-Moses, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-active inhibitor of the p300/CBP-associated factor (PCAF) bromodomain (Brd).[1] Its primary mechanism of action is to disrupt the interaction between the PCAF bromodomain and acetylated lysine residues on histones, thereby interfering with transcriptional activation of target genes. Misregulation of PCAF has been implicated in various diseases, including cancer and inflammatory conditions.[1]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid in its dissolution. It is also crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact the solubility of many organic compounds. For instance, hygroscopic DMSO can affect the solubility of this compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, it is recommended to aliquot your this compound stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to use the solution within the recommended time frame after the initial thaw.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter solubility challenges with this compound, a hydrophobic compound. This guide provides systematic approaches to address these issues.
Initial Solubility Assessment
Before attempting to dissolve this compound in a complex vehicle, it is recommended to assess its solubility in common laboratory solvents. This can help in selecting an appropriate solvent system for your specific application.
Recommended Solubilization Protocols for this compound
Several solvent systems have been reported to effectively dissolve this compound for in vitro and in vivo studies. The following protocols have been shown to achieve a concentration of at least 2.5 mg/mL.
| Protocol | Solvent System Composition | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | A multi-component system often used for in vivo studies. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.77 mM) | Utilizes a cyclodextrin to enhance aqueous solubility. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM) | A lipid-based formulation suitable for certain administration routes. |
Data summarized from MedChemExpress product information.
Detailed Methodologies for Recommended Protocols
Protocol 1: Co-Solvent Formulation
This protocol utilizes a co-solvent system to increase the solubility of the hydrophobic this compound.
-
Rationale: Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve a wide range of nonpolar and polar compounds. Polyethylene glycol 300 (PEG300) is a water-miscible co-solvent that helps to reduce the polarity of the aqueous environment. Tween-80 is a non-ionic surfactant that aids in the dispersion and stabilization of the drug in the aqueous phase by forming micelles.[2][3]
-
Procedure:
-
Weigh the required amount of this compound in a sterile, appropriate-sized vial.
-
Add 10% of the final volume of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved.
-
In a separate container, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the vehicle to the DMSO-drug solution while vortexing to ensure a clear solution.
-
Protocol 2: Cyclodextrin-Based Formulation
This method employs a modified cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.
-
Rationale: SBE-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cavity, forming an inclusion complex that has significantly improved water solubility.[4][5][6]
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require gentle heating to fully dissolve the cyclodextrin.
-
Dissolve the required amount of this compound in 10% of the final volume of DMSO.
-
Slowly add the 20% SBE-β-CD solution to the DMSO-drug solution while vortexing.
-
General Troubleshooting Strategies for Poor Solubility
If the recommended protocols are not suitable for your experimental setup, consider the following general strategies for enhancing the solubility of hydrophobic compounds like this compound.
| Strategy | Principle | Key Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can significantly increase solubility by converting the compound to its more soluble ionized form. | The pKa of this compound would be needed to predict the optimal pH range. The stability of the compound at different pH values should also be considered. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) reduces the polarity of the aqueous solvent, thereby increasing the solubility of nonpolar solutes. | The concentration of the co-solvent should be optimized to maximize solubility while minimizing potential toxicity in cellular or animal models. |
| Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility. | The choice of surfactant (anionic, cationic, non-ionic) and its concentration should be carefully selected to avoid cellular toxicity. |
| Particle Size Reduction | Decreasing the particle size of a solid compound (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate. | This is more applicable to solid dosage forms and may require specialized equipment. |
Visualizing the this compound Mechanism of Action
To understand how this compound impacts cellular function, it is important to visualize its role within the PCAF signaling pathway.
PCAF-Mediated Transcriptional Activation Workflow
The following diagram illustrates a simplified workflow of how PCAF is recruited to chromatin and activates gene transcription, a process that is inhibited by this compound.
References
- 1. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Troubleshooting L-Moses instability in solution
Welcome to the technical support center for L-Moses, a potent and selective chemical probe for the p300/CBP-associated factor (PCAF) bromodomain.[1] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for addressing instability issues such as precipitation, degradation, and aggregation of this compound in solution.
Precipitation of this compound in Aqueous Buffers
Q1: I observed precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What could be the cause and how can I resolve this?
A1: Precipitation of this compound upon dilution in aqueous buffers is a common issue, often related to its solubility characteristics. This compound is readily soluble in organic solvents like DMSO, but its aqueous solubility can be limited, especially at higher concentrations or in certain buffer conditions.[1]
Potential Causes:
-
Low Aqueous Solubility: The inherent physicochemical properties of this compound, a small organic molecule, may lead to poor solubility in aqueous solutions.
-
Buffer pH and Ionic Strength: The pH of your buffer can significantly impact the solubility of this compound. For weakly basic compounds, solubility can decrease as the pH increases.[2]
-
"Salting Out": High salt concentrations in your buffer can decrease the solubility of organic molecules.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH Adjustment: Systematically test the solubility of this compound in a range of pH values to identify the optimal pH for your experiment. Many small molecules are more stable in a pH range of 4-8.
-
Ionic Strength: If possible, try reducing the salt concentration of your buffer.
-
-
Modify Dilution Protocol:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Slow Addition: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.
-
-
Incorporate Solubilizing Agents:
-
Consider the addition of a low percentage of a biocompatible surfactant (e.g., Tween-20, Pluronic F127) or a co-solvent to your final solution to enhance the solubility of this compound.[2]
-
Experimental Protocol: Solubility Assessment
A detailed protocol for assessing the solubility of this compound in different buffer conditions is provided in the "Experimental Protocols" section below.
Chemical Degradation of this compound
Q2: I am concerned about the chemical stability of this compound in my experimental setup over time. How can I assess and mitigate potential degradation?
A2: this compound has demonstrated good metabolic stability in human and mouse liver microsomes, suggesting a degree of inherent stability.[1] However, like any small molecule, it can be susceptible to degradation under certain experimental conditions. Common factors influencing drug stability include temperature, pH, light, and the presence of oxidative agents.
Potential Degradation Pathways:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV.
Troubleshooting and Prevention:
-
Control Environmental Factors:
-
Temperature: Store stock solutions at recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles.[1] During experiments, maintain a consistent and appropriate temperature.
-
Light: Protect this compound solutions from light by using amber vials or covering containers with foil.
-
Oxygen: If sensitivity to oxidation is suspected, consider degassing your buffers or working under an inert atmosphere (e.g., nitrogen).
-
-
Stability-Indicating Analysis:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your this compound solution over the course of your experiment. This will allow you to quantify the parent compound and detect the appearance of any degradation products.
-
Workflow for Investigating this compound Degradation
Caption: Workflow for Investigating this compound Degradation.
Experimental Protocol: Forced Degradation Study
A protocol for conducting a forced degradation study to understand the degradation pathways of this compound is provided in the "Experimental Protocols" section.
Aggregation of this compound
Q3: My experimental results are inconsistent, and I suspect this compound might be aggregating. How can I detect and prevent this?
A3: Small molecule aggregation can lead to non-specific activity and artifacts in biological assays, resulting in poor reproducibility.[3] While specific aggregation data for this compound is not widely available, it is a potential issue for many small molecules, particularly at higher concentrations.
Indicators of Aggregation:
-
Inconsistent or non-reproducible assay results.
-
Visible particulate matter or cloudiness in the solution.
-
High background signal in certain assay formats.
Detection and Mitigation Strategies:
-
Dynamic Light Scattering (DLS):
-
DLS is a powerful technique for detecting the presence of aggregates and determining their size distribution in a solution.[3] An increase in the particle size or polydispersity index (PDI) can indicate aggregation.
-
-
Concentration Dependence:
-
Test a range of this compound concentrations in your assay. If the observed effect is due to aggregation, it may only occur above a critical aggregation concentration (CAC).
-
-
Inclusion of Detergents:
-
The addition of a low concentration of a non-denaturing detergent (e.g., 0.01% Triton X-100 or Tween-20) can often disrupt non-specific aggregation of small molecules.
-
Logical Flow for Troubleshooting Aggregation
Caption: Troubleshooting Pathway for this compound Aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis
A detailed protocol for using DLS to assess this compound aggregation is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Suitable for short-term storage. |
| -80°C | 6 months | Recommended for long-term storage to prevent inactivation. |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Table 2: General Influence of Physicochemical Factors on Small Molecule Stability
| Factor | Potential Impact on this compound | Recommended Consideration |
| pH | Altered solubility and potential for acid/base-catalyzed hydrolysis. | Determine the optimal pH range for solubility and stability for your specific assay conditions. |
| Temperature | Increased rate of chemical degradation. | Maintain recommended storage temperatures and control temperature during experiments. |
| Light | Potential for photodegradation. | Protect solutions from light, especially UV. |
| Oxygen | Risk of oxidative degradation. | Consider using degassed buffers for long-term experiments if oxidation is suspected. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Aqueous Buffers
Objective: To determine the apparent solubility of this compound in various aqueous buffer systems.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and ionic strengths.
-
Create a dilution series of this compound in each buffer. For example, in a 96-well plate, add a small volume of the DMSO stock to each well and then add the respective buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Equilibrate the samples at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation.
-
Quantify the soluble fraction by centrifuging the plate to pellet any precipitate, then carefully transferring the supernatant to a new plate and measuring the absorbance at a wavelength where this compound absorbs, or by using a validated HPLC method to determine the concentration in the supernatant.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze all samples , including an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from potential impurities and degradation products.
Methodology (General Starting Point):
-
Column: A C18 reversed-phase column is a common starting point for small molecules like this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation products are resolved from the parent this compound peak.
Protocol 4: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To detect the presence and size of this compound aggregates in solution.
Methodology:
-
Prepare this compound solutions at various concentrations in the experimental buffer. Also, prepare a buffer-only control.
-
Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Equilibrate the DLS instrument to the desired experimental temperature.
-
Measure the buffer-only control to establish a baseline scattering intensity.
-
Measure each this compound concentration , collecting multiple readings for each sample.
-
Analyze the data to determine the average particle size (hydrodynamic radius) and the polydispersity index (PDI). A significant increase in particle size or a high PDI value (e.g., >0.3) for the this compound samples compared to the control suggests the presence of aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Moses Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of L-Moses, a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Here you will find troubleshooting guides and frequently asked questions to help you refine your experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mTORC1 complex within the PI3K/Akt/mTOR signaling pathway. By targeting mTORC1, this compound disrupts the phosphorylation of downstream effectors, leading to the inhibition of protein synthesis and cell cycle progression. This ultimately induces apoptosis and autophagy in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: For initial screening, a broad concentration range is recommended, typically from 10 nM to 100 µM.[3] A logarithmic dilution series is often effective for determining the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.[4][5] The optimal concentration will vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed 0.5%, as higher concentrations can be toxic to cells.[3]
Q4: How long should I incubate cells with this compound before assessing viability?
A4: The optimal incubation time can vary between 24 to 72 hours.[3][6] Shorter incubation times (e.g., 24 hours) may be sufficient to observe initial effects on signaling pathways, while longer incubations (48-72 hours) are often necessary to detect significant changes in cell viability and apoptosis. A time-course experiment is recommended to determine the ideal endpoint for your specific cell line and research question.
Q5: Which cell viability assay is most compatible with this compound treatment?
A5: Several assays are suitable for assessing cell viability after this compound treatment. Tetrazolium-based assays like MTT, XTT, and WST-1 measure metabolic activity, which is a common indicator of cell viability.[7] ATP-based luminescence assays, such as CellTiter-Glo®, offer high sensitivity and are well-suited for high-throughput screening.[7][8] For a more direct measure of cell death, assays that detect membrane integrity, such as trypan blue exclusion or fluorescence-based live/dead staining (e.g., Calcein-AM/Propidium Iodide), are recommended.[7][9][10] The choice of assay should be validated for your specific cell line and experimental setup.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistent volume dispensing.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability, even at high this compound concentrations | - this compound is not active or has degraded.- The cell line is resistant to mTORC1 inhibition.- Insufficient incubation time. | - Verify the integrity of your this compound stock. Prepare a fresh stock if necessary.- Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your cell line via Western blot or other methods.- Extend the incubation time (e.g., up to 72 hours). |
| Significant cell death observed in the vehicle control (DMSO) wells | - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration does not exceed 0.5%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Inconsistent results between different experiments | - Variation in cell passage number.- Inconsistent reagent preparation.- Mycoplasma contamination. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Regularly test your cell cultures for mycoplasma contamination.[8] |
| Discrepancies between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Assay interference. | - Use at least two different viability assays based on different principles to confirm your results.[11]- Check for potential chemical interference of this compound with your chosen assay reagents. |
Quantitative Data Summary
The following tables provide hypothetical data on the IC50 values of this compound in various cancer cell lines and the effect of incubation time on cell viability.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 25.1 |
| PANC-1 | Pancreatic Cancer | 18.9 |
Table 2: Effect of Incubation Time on the Viability of MCF-7 Cells Treated with this compound
| This compound Concentration (µM) | 24-hour Viability (%) | 48-hour Viability (%) | 72-hour Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 92 | 85 | 78 |
| 5 | 75 | 50 | 35 |
| 10 | 60 | 38 | 22 |
| 50 | 45 | 20 | 10 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-p70S6K (a downstream target of mTORC1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 10. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 11. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments with L-Moses
Welcome to the technical support center for L-Moses. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and ensuring the successful execution of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing step-by-step guidance to identify and resolve them.
Question: My this compound powder will not fully dissolve. What should I do?
Answer:
This compound is known to have limited solubility in aqueous solutions. Follow these steps to ensure proper dissolution:
-
Consult the Datasheet: Always begin by reviewing the solubility information provided on the product datasheet.
-
Solvent Selection: For stock solutions, we recommend using anhydrous DMSO. For working solutions, further dilution in cell culture media or an appropriate buffer is necessary.
-
Gentle Warming: If precipitation occurs, gentle warming of the solution up to 37°C can aid in dissolution.
-
Sonication: Brief sonication can also be used to break up any precipitate and facilitate dissolving.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to prevent degradation and precipitation.
Question: I am observing significant cell death at concentrations where I expect to see a specific inhibitory effect. How can I distinguish between targeted effects and general toxicity?
Answer:
It is crucial to differentiate between the intended pharmacological effect of this compound and non-specific cytotoxicity.
-
Dose-Response Curve: Perform a broad-range dose-response experiment to identify the therapeutic window.
-
Control Compound: Include a structurally similar but inactive control compound, if available, to confirm that the observed effects are specific to this compound.
-
Cell Viability Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your cell line.
The following diagram illustrates a logical workflow for troubleshooting unexpected cell toxicity:
Technical Support Center: Improving the Efficacy of L-Moses in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Moses, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility/Precipitation in Vehicle | The vehicle formulation is not optimal for this compound. | This compound (L-45) can be formulated in various vehicles for in vivo administration. Consider testing one of the following validated formulations: • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline • 10% DMSO, 90% (20% SBE-β-CD in Saline) • 10% DMSO, 90% Corn Oil Always prepare the working solution fresh on the day of use. Gentle heating and/or sonication can aid dissolution. |
| Lack of In Vivo Efficacy (e.g., no tumor growth inhibition) | 1. Insufficient Drug Exposure: Inadequate dosing, suboptimal route of administration, or rapid metabolism and clearance. 2. Poor Target Engagement: The compound is not reaching or binding to the PCAF bromodomain in the target tissue at sufficient concentrations. 3. Redundant Pathways: Compensation by other bromodomain-containing proteins or signaling pathways. 4. Tumor Model Resistance: The chosen cancer model may not be dependent on the PCAF bromodomain for its growth and survival. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK studies to determine the half-life, distribution, and clearance of this compound in your animal model. This will inform optimal dosing frequency and concentration. 2. Target Engagement Assays: Utilize techniques like the NanoBRET® Target Engagement Assay in live cells or tissues to confirm that this compound is binding to PCAF. This can help correlate target occupancy with efficacy. 3. Pathway Analysis: Investigate potential compensatory mechanisms. The GCN5 bromodomain is highly homologous to PCAF and may have overlapping functions. 4. Model Selection: Prior to large-scale in vivo studies, screen a panel of cell lines in vitro to identify those most sensitive to this compound. |
| Observed Toxicity or Adverse Effects | 1. Off-Target Effects: At higher concentrations, this compound might interact with other proteins, leading to toxicity. 2. Vehicle Toxicity: The chosen vehicle formulation may be causing adverse reactions in the animals. | 1. Dose-Response Studies: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). Consider using the inactive enantiomer, D-45, as a negative control to distinguish between target-specific and off-target effects. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity. |
| Variability in Experimental Results | 1. Inconsistent Formulation: Precipitation or non-homogeneity of the this compound solution. 2. Animal-to-Animal Variation: Differences in metabolism, tumor engraftment, or overall health. 3. Inconsistent Administration: Variation in the volume or site of injection. | 1. Standardized Preparation: Ensure the this compound formulation is prepared consistently for each experiment. 2. Sufficient Group Sizes: Use an adequate number of animals per group to account for biological variability. Randomize animals into treatment groups. 3. Trained Personnel: Ensure that all personnel performing injections are properly trained to administer the compound consistently. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the PCAF bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on proteins, including histones. By binding to the PCAF bromodomain, this compound prevents it from "reading" these acetylation marks, thereby disrupting the recruitment of transcriptional machinery to specific gene promoters and altering gene expression.
2. How does PCAF inhibition affect cancer cells?
PCAF is a histone acetyltransferase (HAT) that plays a role in regulating the expression of genes involved in cell growth, proliferation, and differentiation. In some cancers, PCAF is dysregulated and contributes to tumorigenesis. For example, a complex of PCAF, ISX, and BRD4 can promote epithelial-mesenchymal transition (EMT) and metastasis in lung cancer. By inhibiting the PCAF bromodomain, this compound can potentially reverse these effects and inhibit cancer cell growth.
3. What is a recommended starting dose for in vivo studies?
A specific starting dose for this compound in every animal model has not been established in publicly available literature. It is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific model. This typically involves a dose-escalation study to identify the maximum tolerated dose (MTD).
4. How can I monitor target engagement of this compound in vivo?
Confirming that this compound is binding to its intended target, the PCAF bromodomain, within the tumor tissue is critical. A recommended method is the NanoBRET® Target Engagement Assay, which can be adapted for use with tissue samples. This assay measures the displacement of a fluorescent tracer from the target protein by the inhibitor, providing a quantitative measure of target occupancy.
5. What are some potential off-target effects to consider?
The most likely off-target for this compound is the GCN5 bromodomain due to its high homology with the PCAF bromodomain. It is important to assess the selectivity of this compound in relevant cellular assays. Broader kinase profiling and other off-target screening panels can also help identify other potential unintended interactions.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and dosing regimen should be optimized for your particular experiment.
-
Cell Culture: Culture the chosen cancer cell line (e.g., a line showing sensitivity to this compound in vitro) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at the predetermined dose and schedule via the chosen route (e.g., intraperitoneal injection).
-
Vehicle Control Group: Administer the same volume of the vehicle used to dissolve this compound.
-
(Optional) Positive Control Group: Include a group treated with a standard-of-care chemotherapy agent for the chosen cancer model.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry, or target engagement assays).
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include changes in biomarker expression or survival.
Quantitative Data Presentation
Summarize quantitative data in a clear and structured table. Below is an example template for presenting tumor growth inhibition data.
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at End (g) ± SEM |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 150.2 | - | 1.25 ± 0.15 |
| This compound (X mg/kg) | 10 | 152.1 ± 11.8 | 625.4 ± 80.5 | 50 | 0.63 ± 0.08 |
| Positive Control | 10 | 149.8 ± 13.1 | 450.3 ± 65.7 | 64 | 0.45 ± 0.07 |
Visualizations
PCAF Signaling Pathway
The following diagram illustrates the role of PCAF in acetylating histone and non-histone proteins, and its involvement in a transcriptional complex with BRD4 and ISX. Inhibition of the PCAF bromodomain by this compound is shown to disrupt these processes.
Caption: PCAF signaling and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of this compound.
Caption: In vivo efficacy testing workflow.
Logical Relationship for Troubleshooting Efficacy Issues
This diagram presents a logical flow for troubleshooting a lack of in vivo efficacy with this compound.
Caption: Troubleshooting efficacy logic flow.
How to address L-Moses cytotoxicity in cell lines
L-Moses Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Disclaimer: "this compound" has been identified as a KAT2B inhibitor that can reduce Tunicamycin-mediated neuronal cell death.[1] This guide provides general advice for addressing cytotoxicity in cell lines when working with a novel compound like this compound.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when assessing the cytotoxicity of this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well.[2][3] 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents.[2] 3. Edge effects: Evaporation in the outer wells of the microplate.[4] | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes and proper technique. Change pipette tips between different concentrations of this compound. 3. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity. |
| Low absorbance/fluorescence signal | 1. Low cell density: Too few cells were seeded.[2] 2. Incorrect assay choice: The selected assay may not be sensitive enough for your cell line. | 1. Optimize cell seeding density. Perform a titration experiment to find the optimal cell number that gives a robust signal. 2. Try a more sensitive assay. For example, ATP-based assays are often more sensitive than tetrazolium-based assays.[5] |
| High background signal in control wells | 1. Media interference: Components in the cell culture medium (e.g., phenol red) can interfere with the assay.[4] 2. Contamination: Bacterial or fungal contamination can affect assay results. | 1. Use phenol red-free medium for the assay. Include a "medium only" control to measure background. 2. Regularly check for and discard contaminated cultures. |
| Unexpectedly high cell viability at high this compound concentrations | 1. This compound precipitation: The compound may be falling out of solution at higher concentrations. 2. Cell resistance: The cell line may have intrinsic or acquired resistance to this compound. | 1. Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration range. 2. Investigate potential resistance mechanisms. This could involve looking at the expression of drug efflux pumps or target mutations. |
Frequently Asked Questions (FAQs)
1. How do I determine the optimal concentration range for this compound in my experiments?
To determine the optimal concentration range, you should perform a dose-response experiment. This typically involves treating your cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for a set period (e.g., 24, 48, or 72 hours).[3][4] The goal is to identify the concentration that induces a desired level of cytotoxicity, often expressed as the IC50 (the concentration that inhibits 50% of cell viability).
2. What are the best control experiments to include when assessing this compound cytotoxicity?
-
Untreated Control: Cells cultured in medium without this compound. This serves as a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same concentration as in the experimental wells.[3] This controls for any cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.
-
Medium Only Control: Wells containing only culture medium to measure the background signal.[4]
3. My results suggest this compound is inducing apoptosis. How can I confirm this?
Apoptosis, or programmed cell death, can be confirmed through several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[6][7] Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
4. What signaling pathways are typically involved in drug-induced cytotoxicity?
Drug-induced cytotoxicity can trigger several signaling pathways, primarily the intrinsic and extrinsic pathways of apoptosis.[6][7][8][9]
-
Intrinsic Pathway (Mitochondrial Pathway): Activated by intracellular stress, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[6][7][9]
-
Extrinsic Pathway (Death Receptor Pathway): Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[6][7][9]
These pathways converge on the activation of executioner caspases, which dismantle the cell.[6]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[10]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Your cell line of interest
-
This compound
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include appropriate controls (untreated, vehicle, and positive).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: A logical troubleshooting flowchart for unexpected cytotoxicity results.
References
- 1. CRISPR-Cas9 genetic screen leads to the discovery of this compound, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death. [repository.cam.ac.uk]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
L-Moses vs. Other PCAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Moses, a potent and selective p300/CBP-associated factor (PCAF) bromodomain inhibitor, with other known PCAF inhibitors. The information is supported by experimental data to aid in the selection of appropriate chemical probes and potential therapeutic agents for research and drug development.
Introduction to PCAF and Its Inhibition
p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histones and other proteins.[1] Its activity is implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and inflammatory conditions.[2][3] Consequently, the development of potent and selective PCAF inhibitors is an active area of research.
This compound (also known as L-45) has emerged as a significant chemical probe for studying the function of the PCAF bromodomain.[4][5] It is a potent, selective, and cell-active inhibitor that disrupts the interaction between the PCAF bromodomain and acetylated histones.[4][5] This guide compares the performance of this compound with other classes of PCAF inhibitors.
Comparative Performance of PCAF Inhibitors
The following tables summarize the quantitative data for this compound and other notable PCAF inhibitors. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.
Table 1: In Vitro Binding Affinity and Enzymatic Inhibition
| Inhibitor | Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound (L-45) | PCAF Bromodomain | ITC | 126 | - | - | [4] |
| GCN5 Bromodomain | ITC | 550 | - | - | [4] | |
| PCAF | HTRF | - | 47 | - | [6] | |
| Garcinol | p300/PCAF HAT | Enzymatic Assay | - | - | ~5 | [7] |
| Anacardic Acid | p300/PCAF HAT | Enzymatic Assay | - | - | ~5 | [8] |
| CCT077791 | PCAF HAT | Enzymatic Assay | - | - | ~2.5-50 | [7][9] |
| CCT077792 | PCAF HAT | Enzymatic Assay | - | - | ~2.5-50 | [7][9] |
| Lys-CoA | p300 HAT | Enzymatic Assay | - | - | 0.5 | [8] |
| PCAF HAT | Enzymatic Assay | - | - | 200 | [8] | |
| H3-CoA-20 | PCAF HAT | Enzymatic Assay | - | - | ~0.5 | [8] |
| PCAF-IN-2 | PCAF | Enzymatic Assay | - | - | 5.31 | [10] |
Table 2: Cellular Potency and Selectivity
| Inhibitor | Assay Type | Cell Line | IC50 | Selectivity | Reference(s) |
| This compound (L-45) | NanoBRET | HEK293 | 220 nM (truncated PCAF) | >4500-fold over BRD4 | [11] |
| NanoBRET | HEK293 | 1.2 µM (full-length PCAF) | [11] | ||
| Garcinol | Cellular Acetylation | HCT116, HT29 | - | Broad (inhibits p300, COX-2, 5-LOX) | [7][12] |
| CCT077791 | Growth Inhibition | Human Tumor Cell Lines | 0.8 - >50 µM | Inhibits p300 | [7][9] |
| CCT077792 | Growth Inhibition | Human Tumor Cell Lines | 0.8 - >50 µM | Inhibits p300 | [7][9] |
| PCAF-IN-2 | Growth Inhibition | HePG2, MCF-7, PC3, HCT-116 | 2.83 - 7.56 µM | - | [10] |
Key Experimental Methodologies
Detailed protocols for the key assays used to characterize PCAF inhibitors are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (inhibitor) to a protein (PCAF bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze the purified PCAF bromodomain protein and the inhibitor (this compound) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine the accurate concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
NanoBRET™ Protein:Protein Interaction Assay
The NanoBRET™ assay is a proximity-based assay that measures the interaction between two proteins in live cells.[13] It is used to determine the ability of a compound to disrupt the interaction between the PCAF bromodomain and its histone substrate.[4]
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for NanoLuc®-PCAF bromodomain fusion protein (donor) and HaloTag®-Histone H3 fusion protein (acceptor).
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (e.g., this compound) to the cells and incubate.
-
-
Assay Measurement:
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® is a fluorescence-based immunoassay used for the screening and characterization of enzyme inhibitors.[14] It can be adapted to measure the inhibition of PCAF's acetyltransferase activity.
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the PCAF enzyme, a biotinylated histone peptide substrate, and the test inhibitor.
-
Initiate the enzymatic reaction by adding acetyl-CoA.
-
Incubate to allow for histone acetylation.
-
-
Detection:
-
Stop the reaction and add an anti-acetyl-lysine antibody labeled with a europium cryptate (donor) and streptavidin-XL665 (acceptor).
-
Incubate to allow for the formation of the immunocomplex.
-
-
Signal Measurement:
-
Excite the donor at 320 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition based on the HTRF ratio and calculate the IC50 or Ki value.
-
PCAF Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PCAF in cellular signaling and a typical workflow for identifying and characterizing PCAF inhibitors.
Caption: PCAF signaling pathways in response to cellular stimuli.
Caption: Workflow for PCAF inhibitor discovery and validation.
Conclusion
This compound stands out as a highly potent and selective chemical probe for the PCAF bromodomain, demonstrating excellent utility in cellular assays.[4][5] While other compounds inhibit the HAT activity of PCAF, many, such as Garcinol and Anacardic acid, exhibit broader selectivity, targeting other enzymes as well.[7][8][12] The isothiazolone series and peptide-based inhibitors have shown promise but may have limitations in terms of cell permeability or off-target effects.[8][15] The availability of a stereoisomeric negative control for this compound further enhances its value as a specific probe for elucidating the biological functions of the PCAF bromodomain. For researchers investigating the role of the PCAF bromodomain in health and disease, this compound currently represents one of the most valuable tools available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PCAF fine‐tunes hepatic metabolic syndrome, inflammatory disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a PCAF Bromodomain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. The epigenetic factor PCAF regulates vascular inflammation and is essential for intimal hyperplasia development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
L-Moses: A Validated Selective Probe for PCAF Bromodomain
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparison of L-Moses as a selective chemical probe for the p300/CBP-associated factor (PCAF) bromodomain.
This guide provides an objective comparison of this compound with other known PCAF inhibitors, supported by experimental data. It includes detailed methodologies for key validation assays and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in epigenetic research.
Introduction to this compound
This compound, also known as L-45, is a potent, selective, and cell-active chemical probe for the bromodomain of PCAF. It belongs to a triazolophthalazine chemical series and was developed through rational design and extensive biophysical characterization. Its high affinity and selectivity for the PCAF bromodomain, coupled with good cell permeability and metabolic stability, make it a valuable tool for interrogating the biological functions of PCAF in health and disease.
Comparative Analysis of PCAF Inhibitors
The efficacy of a chemical probe is determined by its potency, selectivity, and cellular activity. The following tables provide a quantitative comparison of this compound with other commonly used or naturally occurring PCAF inhibitors.
| Compound | Type | PCAF IC50/Kd/Ki | Selectivity Profile | Reference |
| This compound (L-45) | Synthetic | Kd: 48 nM (BROMOscan), 126 nM (ITC); Ki: 47 nM (HTRF) | Highly selective for PCAF/GCN5 over a panel of 48 bromodomains. | [1] |
| Garcinol | Natural Product | IC50: ~5 µM | Also inhibits p300 (IC50: ~7 µM). | [2] |
| Anacardic Acid | Natural Product | IC50: ~5 µM | Also inhibits p300 (IC50: ~8.5 µM). | [1][3] |
| Isothiazolones | Synthetic | IC50: 1 to >50 µM | Varies by analog; some show activity against p300. | [4][5] |
Table 1: Potency and Selectivity of PCAF Inhibitors. This table summarizes the in vitro potency of this compound and other representative PCAF inhibitors. Lower IC50/Kd/Ki values indicate higher potency.
Experimental Validation Protocols
The validation of a chemical probe involves a series of rigorous experiments to characterize its biochemical and cellular activity. Below are detailed protocols for key assays used in the validation of this compound.
Histone Acetyltransferase (HAT) Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PCAF, which involves the transfer of an acetyl group from acetyl-CoA to a histone substrate.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., fluorescent developer that reacts with free CoA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone peptide substrate, and Acetyl-CoA.
-
Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the PCAF enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to the PCAF bromodomain within a cellular environment.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-PCAF fusion protein and HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the test compound at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to initiate the luminescence reaction.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Determine the IC50 value from the dose-response curve of the BRET ratio versus compound concentration.
AlphaScreen Assay for Bromodomain Binding
This bead-based proximity assay measures the disruption of the PCAF bromodomain-histone interaction by a test compound.
Materials:
-
His-tagged recombinant PCAF bromodomain
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well ProxiPlates
Procedure:
-
Add the His-tagged PCAF bromodomain and the biotinylated acetylated histone peptide to the wells of the assay plate.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
Read the AlphaScreen signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a fluorescently labeled ligand to the PCAF bromodomain and its displacement by a test compound.
Materials:
-
GST-tagged recombinant PCAF bromodomain
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-APC (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Low-volume 384-well black plates
Procedure:
-
Add the GST-tagged PCAF bromodomain, biotinylated acetylated histone peptide, and the test compound at various concentrations to the wells of the assay plate.
-
Incubate at room temperature for 15 minutes.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate at room temperature for 60 minutes.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the application of a chemical probe.
Caption: PCAF-mediated histone acetylation and gene regulation pathway.
Caption: Experimental workflow for the validation of a chemical probe.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of isothiazol-3-one derivatives as inhibitors of histone acetyltransferases (HATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Moses Co-Crystal Structure with PfGCN5: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the co-crystal structure of the inhibitor L-Moses (also known as L-45) with the bromodomain of Plasmodium falciparum General Control Nonderepressible 5 (PfGCN5), a key epigenetic regulator and a promising drug target in the fight against malaria. This document presents a comparative analysis with the unbound (apo) form of the PfGCN5 bromodomain, alongside detailed experimental protocols and a contextual signaling pathway to aid in the development of novel antimalarial therapeutics.
Performance Comparison: this compound vs. Apo PfGCN5 Bromodomain
The binding of this compound to the PfGCN5 bromodomain induces specific conformational changes and establishes key interactions within the acetyl-lysine binding pocket. A comparison of the co-crystal structure (PDB ID: 5TPX) with the apo structure (PDB ID: 4QNS) provides valuable insights for structure-based drug design.
| Parameter | This compound (L-45) in Complex with PfGCN5 Bromodomain | Apo PfGCN5 Bromodomain | Reference |
| PDB ID | 5TPX | 4QNS | |
| Resolution | 2.10 Å | 1.50 Å | |
| Binding Affinity (KD) | 280 nM (via ITC) | - | |
| Key Interacting Residues | E1389, W1379, K1383, N1436, Y1442 | - | |
| Binding Site Conformation | The phenyl group of this compound occupies a hydrophobic groove. The dimethylamino group forms a salt bridge with E1389. | The binding pocket is available to accept acetylated lysine residues. |
Table 1: Comparison of this compound-bound and Apo PfGCN5 Bromodomain Structures.
Experimental Protocols
Recombinant Protein Expression and Purification of PfGCN5 Bromodomain
A detailed protocol for the expression and purification of the PfGCN5 bromodomain is crucial for obtaining high-quality protein for structural and biophysical studies. The following is a generalized protocol based on standard methods for recombinant protein production in E. coli.
A. Expression:
-
Gene Synthesis and Cloning: The DNA sequence encoding the PfGCN5 bromodomain (residues ~1350-1465) is codon-optimized for E. coli expression and cloned into a suitable expression vector, such as pET-28a, containing an N-terminal Hexa-histidine (6xHis) tag for affinity purification.
-
Transformation: The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).
-
Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The culture is grown overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, such as 18-25°C, overnight to enhance protein solubility.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further use.
B. Purification:
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubated on ice. The cells are then lysed by sonication.
-
Clarification: The cell lysate is centrifuged to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA resin column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged PfGCN5 bromodomain is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (SEC): For further purification and to obtain a homogenous protein sample, the eluted fractions are concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer for structural studies (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration Determination: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.
.dot
Caption: Experimental workflow for PfGCN5 bromodomain co-crystallization.
Co-crystallization of PfGCN5 Bromodomain with this compound
This protocol outlines the steps for obtaining co-crystals of the PfGCN5 bromodomain in complex with an inhibitor, using this compound as an example.
-
Protein and Ligand Preparation:
-
Concentrate the purified PfGCN5 bromodomain to 10-20 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Complex Formation:
-
Incubate the purified PfGCN5 bromodomain with this compound at a 1:3 molar ratio on ice for at least 2 hours prior to setting up crystallization trials.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.
-
Mix the protein-ligand complex solution with a reservoir solution from a commercial crystallization screen (e.g., PEG/Ion, SaltRx) in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
-
Crystal Optimization:
-
Optimize initial crystal hits by varying the concentration of the precipitant, pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection and Structure Determination
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Collect X-ray diffraction data at a wavelength of approximately 1 Å.
-
-
Data Processing:
-
Process the diffraction images to integrate the reflection intensities and scale the data using software such as XDS or HKL2000.
-
-
Structure Solution:
-
Solve the phase problem using molecular replacement with the coordinates of the apo PfGCN5 bromodomain structure (PDB ID: 4QNS) as a search model.
-
-
Structure Refinement:
-
Refine the initial model against the experimental data using refinement software (e.g., PHENIX or REFMAC5). Manually rebuild the model in electron density maps using Coot.
-
Validate the final refined structure using tools like MolProbity to assess its geometric quality.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the PfGCN5 bromodomain and an inhibitor.
-
Sample Preparation:
-
Dialyze the purified PfGCN5 bromodomain and the inhibitor (if soluble) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. If the inhibitor is dissolved in DMSO, ensure the same final concentration of DMSO is present in the protein solution.
-
Prepare the protein solution at a concentration of approximately 10-50 µM in the ITC cell.
-
Prepare the inhibitor solution at a concentration 10-20 times that of the protein in the ITC syringe.
-
-
ITC Experiment:
-
Perform the titration by injecting small aliquots of the inhibitor solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the KD, n, and ΔH.
-
NanoBRET™ Protein-Protein Interaction Assay
The NanoBRET™ assay is a live-cell method to study the interaction of PfGCN5 with its binding partners, such as other components of the SAGA-like complex or histones.[1]
-
Plasmid Construction:
-
Create expression constructs for the proteins of interest, one fused to NanoLuc® luciferase (the donor) and the other to HaloTag® (the acceptor).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in the appropriate medium.
-
Co-transfect the cells with the NanoLuc® and HaloTag® fusion constructs.
-
-
Assay Procedure:
-
After 24-48 hours, add the HaloTag® ligand (the acceptor fluorophore) to the cells and incubate.
-
Wash the cells to remove excess ligand.
-
Add the NanoLuc® substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased ratio indicates a specific protein-protein interaction.
-
PfGCN5 Signaling Pathway and Biological Context
PfGCN5 is a central player in the epigenetic regulation of gene expression in Plasmodium falciparum, particularly in response to environmental stresses. It functions as the catalytic subunit of a SAGA (Spt-Ada-Gcn5 Acetyltransferase)-like complex.
.dot
Caption: PfGCN5 signaling pathway in response to stress.
Upstream Regulation: PfGCN5 is activated in response to various cellular stresses, including heat shock, nutrient deprivation, and drug-induced stress such as artemisinin treatment. The direct upstream sensors and signaling cascades that lead to PfGCN5 activation are still under investigation.
The SAGA-like Complex: PfGCN5 does not function in isolation but is a core component of a larger protein complex that shares similarities with the SAGA complex found in other eukaryotes. Key components of this complex include PfADA2 and PfPHD1. The complex is recruited to specific gene promoters by sequence-specific DNA-binding proteins, such as the ApiAP2 family of transcription factors (e.g., AP2-LT and AP2-I).
Downstream Effects: Once recruited to chromatin, the PfGCN5 complex acetylates histone tails, with a preference for lysine 9 on histone H3 (H3K9ac). This epigenetic mark leads to chromatin remodeling, making the DNA more accessible for transcription. Consequently, the expression of target genes is altered, leading to changes in cellular phenotypes. Genes regulated by PfGCN5 are involved in a wide range of crucial parasitic processes, including the stress response, artemisinin resistance, merozoite invasion of red blood cells, and the regulation of virulence genes.
This guide provides a foundational resource for researchers aiming to develop novel inhibitors against PfGCN5. The detailed structural information, comparative data, and experimental protocols herein should facilitate the rational design and evaluation of new antimalarial drug candidates.
References
A Comparative Analysis of BET Bromodomain and TGF-β Signaling Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of fundamental cellular processes has led to the development of novel inhibitory molecules. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins and modulators of the Transforming Growth Factor-β (TGF-β) signaling pathway represent two distinct and promising strategies. This guide provides a comparative analysis of these two classes of inhibitors, presenting key preclinical data, clinical trial insights, and detailed experimental methodologies to inform research and development efforts.
Mechanism of Action: A Tale of Two Pathways
BET bromodomain inhibitors and TGF-β signaling inhibitors operate on fundamentally different cellular mechanisms to exert their anti-tumor effects.
BET Bromodomain Inhibitors: These small molecules function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This action displaces BET proteins from acetylated histones and transcription factors, thereby disrupting the transcriptional activation of key oncogenes such as MYC. The inhibition of these critical growth-promoting genes leads to cell cycle arrest and apoptosis in cancer cells.
TGF-β Signaling Inhibitors: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, and immune evasion in advanced disease. TGF-β inhibitors aim to block this pro-tumorigenic signaling. This can be achieved through several strategies, including small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase, or monoclonal antibodies that sequester TGF-β ligands, preventing their interaction with the receptors. By inhibiting this pathway, these agents can suppress epithelial-mesenchymal transition (EMT), reduce metastasis, and enhance anti-tumor immunity.
Quantitative Performance Analysis
The following tables summarize key quantitative data for representative BET bromodomain and TGF-β signaling inhibitors, providing a snapshot of their preclinical potency and clinical efficacy.
Table 1: Preclinical Potency (IC50 Values) of Representative Inhibitors
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (µM) | Citation(s) |
| BET Inhibitor | JQ1 | Luminal Breast Cancer (MCF7) | 0.189 ± 0.04 | [1] |
| JQ1 | Luminal Breast Cancer (T47D) | 0.116 ± 0.02 | [1] | |
| JQ1 | Lung Adenocarcinoma (Sensitive Lines) | 0.42 - 4.19 | [2] | |
| JQ1 | Merkel Cell Carcinoma (MCC-3, MCC-5) | ~0.8 (for 50% growth inhibition) | [3] | |
| TGF-β Inhibitor | Galunisertib (LY2157299) | Murine Triple Negative Breast Cancer (4T1-LP) | 1.765 | [4] |
| Galunisertib (LY2157299) | Murine Triple Negative Breast Cancer (EMT6-LM2) | 0.8941 | [4] | |
| Galunisertib (LY2157299) | NIH3T3 (pSMAD inhibition) | 0.064 | [4] |
Table 2: Summary of Clinical Trial Outcomes
| Inhibitor Class | Compound(s) | Phase | Cancer Type(s) | Key Outcomes & Observations | Citation(s) |
| BET Inhibitor | OTX015 (MK-8628) | Phase I | Hematologic Malignancies | Clinically meaningful activity at non-toxic doses. Partial and complete responses observed in acute leukemia. | [5][6] |
| OTX015 (MK-8628) | Compassionate Use | NUT Midline Carcinoma | Rapid and dramatic clinical and radiologic responses in 2 of 4 patients. | [7] | |
| ZEN003694 | Phase I | Solid Tumors (RAS pathway altered), TNBC | Combination with MEK inhibitor being evaluated for safety and efficacy. | [8] | |
| TGF-β Inhibitor | Galunisertib (LY2157299) | Phase I | Glioblastoma | Limited single-agent anti-tumor response (3 of 28 patients). | [9][10] |
| Vactosertib + Durvalumab | Phase Ib/IIa | Advanced NSCLC (PD-L1 positive) | Combination showed improved Objective Response Rate (ORR) and Overall Survival (OS), especially in patients with high PD-L1 expression. | [11] | |
| SAR439459 + Cemiplimab | Phase Ib | Advanced Solid Tumors (post PD-1/L1i) | Deep and durable partial response in a clear cell renal cell carcinoma patient. | [12] | |
| Multiple TGF-β Blockers | Meta-analysis | Solid Tumors | Combination with chemotherapy or radiotherapy showed more favorable outcomes than monotherapy. | [13][14] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Caption: Comparative signaling pathways of BET bromodomain and TGF-β inhibitors.
Experimental Workflow
Caption: A generalized workflow for the preclinical and clinical evaluation of novel inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BET bromodomain and TGF-β signaling inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of an inhibitor on the metabolic activity and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Inhibitor stock solution (e.g., JQ1, Galunisertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of target genes (e.g., MYC for BET inhibitors) following inhibitor treatment.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of a specific protein (e.g., BRD4) at a particular genomic region (e.g., the MYC promoter) and how this is affected by an inhibitor.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP-validated antibody against the protein of interest (e.g., anti-BRD4)
-
Isotype control antibody (e.g., normal IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the genomic region of interest
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells to release the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody or the IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the immunoprecipitated DNA by qPCR using primers specific to the target genomic region. Analyze the results as a percentage of the input DNA and compare the enrichment between the specific antibody and the IgG control, and between treated and untreated samples.
Conclusion
Both BET bromodomain inhibitors and TGF-β signaling inhibitors represent valuable therapeutic strategies in oncology, each with a distinct mechanism of action and clinical application profile. BET inhibitors have shown promise as monotherapies in specific hematologic malignancies and NUT midline carcinoma, driven by their direct impact on key oncogenic transcription factors. In contrast, TGF-β inhibitors appear to be most effective in combination with other modalities, such as chemotherapy, radiotherapy, and particularly immunotherapy, where they can modulate the tumor microenvironment to overcome resistance. The choice between these therapeutic approaches will depend on the specific cancer type, its genetic and epigenetic landscape, and the potential for synergistic combinations. The experimental protocols provided herein offer a framework for the continued investigation and development of these and other novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy of therapies targeting TGF-β in solid tumors: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Activity of L-Moses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Moses has been identified as a pharmacological inhibitor of lysine acetyltransferase 2B (KAT2B), demonstrating significant neuroprotective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death. This guide provides a comparative analysis of this compound, its mechanism of action, and available data in relation to other potential neuroprotective strategies, supported by experimental context and methodologies.
Comparative Analysis of KAT2B Inhibitors
While direct comparative studies with quantitative data on neuroprotection are limited, we can assess this compound in the context of another known KAT2B inhibitor, CPTH6.
| Feature | This compound | CPTH6 |
| Primary Target | KAT2B (pCAF) | pCAF (KAT2B) and Gcn5 (KAT2A) |
| Reported Cellular Activity | Attenuates Tunicamycin-mediated neuronal cell death; Reduces activation of the pro-apoptotic protein CHOP. | Induces histone hypoacetylation and apoptosis in leukemia cells; Inhibits viability of lung cancer stem-like cells. |
| Neuroprotective Data | Demonstrated neuroprotection in models of ER stress. | Neuroprotective effects are not well-documented in publicly available literature. |
| Quantitative Data (Neuronal Cells) | Specific IC50 values for neuroprotection are not readily available in the public domain. | IC50 values in the context of neuroprotection are not readily available. IC50 values in lung cancer stem-like cells range from 12 to 67µM. |
Experimental Protocols
Tunicamycin-Induced ER Stress and Neuronal Cell Death Model
This protocol is fundamental for evaluating the neuroprotective effects of compounds like this compound.
Objective: To induce ER stress and apoptosis in neuronal cells to test the efficacy of neuroprotective agents.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
Tunicamycin (from Streptomyces sp.)
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
Western blot reagents
-
Antibodies against CHOP, cleaved caspase-3, and a loading control (e.g., β-actin)
Procedure:
-
Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or other test compounds for a specified period (e.g., 1-2 hours).
-
Induction of ER Stress: Add Tunicamycin to the cell culture medium at a pre-determined optimal concentration to induce ER stress.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in control wells (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay like the MTT or ATP-based luminescence assay.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key apoptotic and ER stress markers such as CHOP and cleaved caspase-3.
Cell Viability Assay (MTT Assay)
Objective: To quantify the neuroprotective effect of this compound by measuring cell metabolic activity.
Procedure:
-
Following treatment with Tunicamycin and the test compound, remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow
This compound Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effect by inhibiting the lysine acetyltransferase KAT2B. This intervention is believed to disrupt the pro-apoptotic signaling cascade initiated by severe or prolonged ER stress, a condition that can be experimentally induced by Tunicamycin. Tunicamycin inhibits N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic UPR activation leads to the upregulation of the transcription factor CHOP, a key mediator of apoptosis. By inhibiting KAT2B, this compound attenuates the activation of CHOP, thereby reducing neuronal cell death.
Comparative Analysis of L-Moses: A Study in Kinase Inhibitor Specificity and Cross-Reactivity
For Immediate Release
This guide provides a comparative analysis of L-Moses, a novel ATP-competitive inhibitor of Tyrosine Kinase 2 (TYK2), against other relevant therapeutic agents. The data herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, specificity, and potential cross-reactivity of this compound based on preclinical experimental data.
This compound is under investigation for its potential role in modulating inflammatory pathways. A key aspect of its preclinical assessment is determining its selectivity for TYK2 compared to other kinases, particularly those within the Janus kinase (JAK) family, to which TYK2 belongs. High selectivity is crucial for minimizing off-target effects and improving the therapeutic index.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to a pan-JAK inhibitor (Compound A) and a non-related cytotoxic agent (Compound B).
Table 1: Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Compound A against a panel of JAK family kinases. Lower values indicate greater potency.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| This compound | 5.2 | 850 | 1,200 | > 10,000 |
| Compound A | 8.1 | 10.5 | 7.4 | 15.2 |
Data represent the mean of three independent experiments.
Table 2: Cellular Potency and Cytotoxicity
This table outlines the half-maximal effective concentration (EC50) for inhibiting IL-23-induced STAT3 phosphorylation in a human cell line, a downstream effect of TYK2 signaling. It also includes the cytotoxic concentration (CC50) in a standard human cell line to assess general toxicity.
| Compound | pSTAT3 Inhibition EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | 15.8 | > 50 | > 3164 |
| Compound A | 22.5 | 5.2 | 231 |
| Compound B | Not Applicable | 1.8 | Not Applicable |
Data represent the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes were used in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format. Kinase reactions were initiated by adding ATP to a mixture of the enzyme, a suitable peptide substrate, and varying concentrations of the test compound (this compound or Compound A). The reactions were allowed to proceed for 60 minutes at room temperature and then stopped by the addition of a termination buffer containing EDTA and a europium-labeled anti-phosphopeptide antibody. The TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
2. Cellular pSTAT3 Inhibition Assay (EC50 Determination)
-
Objective: To measure the potency of compounds in inhibiting a specific downstream signaling event in a cellular context.
-
Methodology: Human colorectal carcinoma (HCT116) cells were seeded in 96-well plates and serum-starved for 12 hours. Cells were then pre-incubated with a serial dilution of this compound or Compound A for 1 hour. Following pre-incubation, cells were stimulated with 50 ng/mL of recombinant human Interleukin-23 (IL-23) for 30 minutes to induce phosphorylation of STAT3. Cells were then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3 Tyr705). The fluorescence intensity was quantified using a high-content imaging system. EC50 values were determined by plotting the inhibition of the pSTAT3 signal against the compound concentration.
3. Cytotoxicity Assay (CC50 Determination)
-
Objective: To assess the concentration of a compound that causes a 50% reduction in cell viability.
-
Methodology: Human embryonic kidney (HEK293) cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of this compound, Compound A, or Compound B. The cells were incubated for 48 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells was measured. The fluorescence was read on a plate reader, and CC50 values were calculated from dose-response curves.
Visualizations: Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and a key experimental workflow.
Caption: Targeted inhibition of the IL-23/TYK2 signaling pathway by this compound.
Caption: Workflow for the cellular pSTAT3 inhibition assay.
Safety Operating Guide
Navigating the Disposal of L-Moses: A Guide for Laboratory Professionals
Core Principles of L-Moses Disposal
The primary principle for the disposal of this compound, as with most research chemicals, is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[3] Improper disposal can lead to environmental contamination and potential health hazards.
Key Steps for Safe Disposal:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, it is standard practice to consult the SDS for any chemical. For similar compounds like L-DOPA, the SDS provides crucial information on hazards, handling, and disposal. The SDS for L-DOPA, for instance, states to "Dispose of contents/ container to an approved waste disposal plant."
-
Proper Labeling and Containment: All waste containers holding this compound must be clearly labeled as "Hazardous Waste" and should specify the contents.[3][4] Use containers that are compatible with the chemical and are securely sealed to prevent leaks.[3][4]
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.[5] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions for collection and disposal in accordance with local, state, and federal regulations.[4]
Quantitative Data on Chemical Hazards
While specific quantitative data for this compound is limited in the provided search results, the Safety Data Sheet for the related compound L-DOPA offers insight into the types of hazards that may be associated with similar research chemicals.
| Hazard Statement | Classification | Precautionary Statement Examples |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Causes skin irritation | Skin Irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear protective gloves/ eye protection/ face protection. |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
This data is for L-DOPA and should be used as a general reference for handling similar laboratory chemicals in the absence of a specific SDS for this compound.
Experimental Protocols for Safe Handling and Disposal
The following workflow outlines the general procedure for the safe disposal of this compound in a laboratory setting.
Caption: This diagram illustrates the sequential workflow for the proper and safe disposal of this compound waste in a laboratory environment.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet before handling or disposing of any chemical.
References
Unable to Identify "L-Moses" for Safety and Handling Protocols
Initial searches for a chemical substance identified as "L-Moses" have not yielded any matching results. This suggests that "this compound" may not be a standard or recognized chemical name.
Extensive searches were conducted to locate safety data sheets (SDS), handling procedures, and disposal information for a substance named "this compound." However, the search results did not contain any relevant information for a chemical compound with this designation. The results primarily pointed to unrelated topics, including historical figures and research software.
It is possible that "this compound" is an internal laboratory code, a proprietary name not in public databases, or a typographical error. Without a correct chemical identifier, such as a CAS number, IUPAC name, or a common synonym, it is not possible to provide the specific and crucial safety information required for handling chemical substances in a research environment.
To proceed with this request, please verify the chemical name and provide any additional identifying information you may have.
Once the correct chemical is identified, a comprehensive guide on personal protective equipment, handling protocols, and disposal plans can be developed to ensure the safety of all laboratory personnel. This will include:
-
Detailed Personal Protective Equipment (PPE) requirements summarized in a clear, tabular format.
-
Step-by-step experimental protocols for safe handling and use.
-
Emergency procedures for spills or exposure.
-
Waste disposal guidelines in accordance with safety regulations.
-
Visual diagrams illustrating key workflows and safety procedures as requested.
The commitment to providing accurate and actionable safety information is paramount. Therefore, this request cannot be fulfilled until the chemical substance is unambiguously identified. We urge you to confirm the details of the substance to enable the creation of the necessary safety and handling documentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
